4-Chloro-3-nitrobenzanilide
Description
The exact mass of the compound 4-Chloro-3-nitrobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50641. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-3-nitrobenzanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-nitrobenzanilide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDMWLZVDJFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068333 | |
| Record name | Benzamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41614-16-8 | |
| Record name | 4-Chloro-3-nitro-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41614-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitrobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041614168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitrobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-3-nitrobenzanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW8E5UU4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-nitrobenzanilide: Synthesis, Properties, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the chemical characteristics, synthesis, and potential therapeutic applications of 4-Chloro-3-nitrobenzanilide, a key chemical intermediate.
Abstract
4-Chloro-3-nitrobenzanilide is a substituted benzanilide that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a chlorinated and nitrated benzoyl ring linked to an aniline moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-3-nitrobenzanilide, a detailed, field-proven protocol for its synthesis and purification, its spectroscopic signature for characterization, and a discussion of its current and potential applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
4-Chloro-3-nitrobenzanilide is a crystalline solid at room temperature. Its chemical structure and key identifiers are outlined below.
Chemical Structure
The molecular structure of 4-Chloro-3-nitrobenzanilide consists of a 4-chloro-3-nitrobenzoyl group attached to an aniline ring via an amide linkage.
Caption: Chemical structure of 4-Chloro-3-nitrobenzanilide.
Nomenclature and Identifiers
-
IUPAC Name: 4-chloro-3-nitro-N-phenylbenzamide[1]
-
Synonyms: 4-Chloro-3-nitrobenzanilide, 4-Chloro-3-nitro-N-phenylbenzamide, Benzamide, 4-chloro-3-nitro-N-phenyl-[1]
-
CAS Number: 41614-16-8[1]
-
PubChem CID: 96073
-
Molecular Formula: C₁₃H₉ClN₂O₃[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-3-nitrobenzanilide is provided in the table below. It is important to note that many of the available data points are based on computational predictions.
| Property | Value | Source |
| Molecular Weight | 276.67 g/mol | PubChem[1] |
| Appearance | Light yellow crystalline powder | NINGBO INNO PHARMCHEM CO.,LTD.[2] |
| Melting Point (Tfus) | 590.27 K (317.12 °C) (Predicted) | Cheméo[3] |
| Boiling Point (Tboil) | 853.47 K (580.32 °C) (Predicted) | Cheméo[3] |
| LogP (Octanol/Water Partition Coefficient) | 3.500 (Predicted) | Cheméo[3] |
| Water Solubility (log10WS) | -4.78 mol/L (Predicted) | Cheméo[3] |
| Solubility | Soluble in hot water and alcohols | NINGBO INNO PHARMCHEM CO.,LTD.[2] |
Synthesis and Purification
4-Chloro-3-nitrobenzanilide is most commonly synthesized via the acylation of aniline with 4-chloro-3-nitrobenzoyl chloride. The benzoyl chloride precursor is typically generated from the corresponding carboxylic acid.
Synthesis Workflow
The overall synthetic process can be visualized as a two-step procedure starting from 4-chloro-3-nitrobenzoic acid.
Caption: Workflow for the synthesis of 4-Chloro-3-nitrobenzanilide.
Detailed Experimental Protocol
This protocol details the synthesis of 4-Chloro-3-nitrobenzanilide from its carboxylic acid precursor.
Step 1: Synthesis of 4-Chloro-3-nitrobenzoyl chloride
-
Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation reaction. Thionyl chloride or oxalyl chloride are effective reagents for this transformation. A catalytic amount of dimethylformamide (DMF) accelerates the reaction.
-
Procedure:
-
To a stirred suspension of 4-chloro-3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
The solvent and excess reagent are removed under reduced pressure to yield crude 4-chloro-3-nitrobenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of 4-Chloro-3-nitrobenzanilide
-
Rationale: The highly electrophilic acyl chloride reacts readily with the nucleophilic aniline in an acylation reaction. A base, such as pyridine, is used to neutralize the HCl gas that is formed as a byproduct, driving the reaction to completion.
-
Procedure:
-
Dissolve aniline (1.0 eq) and pyridine (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Rationale: Recrystallization is an effective method for purifying the solid product. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as an ethanol/water mixture, is ideal.
-
Procedure:
-
Dissolve the crude 4-Chloro-3-nitrobenzanilide in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized 4-Chloro-3-nitrobenzanilide is achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the aniline ring will typically appear as a multiplet in the range of 7.0-7.8 ppm. The protons on the 4-chloro-3-nitrophenyl ring will be deshielded and appear further downfield, likely between 7.8 and 8.5 ppm, with distinct coupling patterns. The amide proton (N-H) will present as a broad singlet, typically downfield (around 8.0-9.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will resonate between 110 and 150 ppm. Carbons attached to the electronegative nitro and chloro groups will be shifted downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹ for the amide N-H bond.
-
C=O stretch: A strong, sharp peak around 1650-1680 cm⁻¹ for the amide carbonyl group.
-
NO₂ stretch: Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, usually between 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-Chloro-3-nitrobenzanilide (276.67 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns will likely involve cleavage of the amide bond.[1]
Applications in Research and Drug Development
While specific studies on 4-Chloro-3-nitrobenzanilide are limited, its role as a chemical intermediate and the known biological activities of the broader benzanilide class of compounds suggest significant potential in drug discovery.
As a Chemical Intermediate
4-Chloro-3-nitrobenzanilide is a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The chloro substituent can participate in various cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This versatility makes it an important precursor in the synthesis of active pharmaceutical ingredients (APIs). The precursor, 4-chloro-3-nitrobenzoic acid, is a key intermediate for synthesizing a wide range of APIs for conditions from anti-inflammatory to antimicrobial treatments.[2]
Potential Biological Activities
The benzanilide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.
-
Anticancer Activity: Many benzanilide derivatives have been investigated for their potential as anticancer agents. They have been shown to act as inhibitors of various protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. For example, some benzamide derivatives have shown potential as tyrosine kinase inhibitors. The precursor, 4-chloro-3-nitrobenzoic acid, has been used in the synthesis of copper(II) complexes that have demonstrated substantial antiproliferative effects against human cancer cell lines.[4]
-
Antimicrobial Activity: The benzanilide structure is also present in a number of compounds with antimicrobial properties. The incorporation of halogen and nitro groups into organic molecules has been shown to enhance their biological activity. Studies on related nitrobenzamide derivatives have demonstrated antibacterial action.[5]
The specific biological activities of 4-Chloro-3-nitrobenzanilide itself remain an area for further investigation. Its structure suggests it could be a valuable starting point for the development of novel kinase inhibitors or antimicrobial agents.
Safety, Handling, and Toxicology
As with any chemical reagent, proper handling and safety precautions are essential when working with 4-Chloro-3-nitrobenzanilide.
-
Hazard Identification: According to the Globally Harmonized System (GHS), 4-Chloro-3-nitrobenzanilide is classified as causing serious eye irritation (H319).[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Conclusion
4-Chloro-3-nitrobenzanilide is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it a valuable tool for the construction of complex molecular architectures. While direct studies on its biological activity are not extensive, the established importance of the benzanilide scaffold in drug discovery suggests that 4-Chloro-3-nitrobenzanilide and its derivatives are promising candidates for the development of new therapeutic agents, especially in the areas of oncology and infectious diseases. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully unlock its therapeutic potential.
References
- Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96073, 4-Chloro-3-nitrobenzanilide. Retrieved from [Link].
-
Cheméo (2024). Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8). Retrieved from [Link].
-
Kiper, R. A. (n.d.). 4-chloro-3-nitrobenzoic acid. In Spravochnik Khimika 21. Retrieved from [Link].
-
Li, Y., et al. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 26(15), 4478. [Link]
-
Al-Warhi, T., et al. (2022). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2022(2), M1382. [Link]
-
PrepChem (2023). Synthesis of 4-chloro-3-nitrobenzoyl chloride. Retrieved from [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link].
-
Alghamdi, S., Almehmadi, M. M., & Asif, M. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]
Sources
An In-depth Technical Guide to 4-Chloro-3-nitro-N-phenylbenzamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzamides in Medicinal Chemistry
Benzanilides, a class of compounds characterized by a central amide linkage flanked by two aromatic rings, represent a privileged scaffold in modern drug discovery. The versatility of this core structure allows for facile chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. The strategic incorporation of specific substituents, such as halogens and nitro groups, can profoundly influence a molecule's biological activity. The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while a nitro group can act as a key pharmacophore, participating in crucial interactions with biological targets. This guide provides a comprehensive technical overview of a specific substituted benzanilide, 4-chloro-3-nitro-N-phenylbenzamide, from its rational synthesis and detailed characterization to its potential applications in the development of novel therapeutic agents.
Chemical Identity and Properties
The IUPAC name for the topic compound is 4-chloro-3-nitro-N-phenylbenzamide .[1] It is also known as 4-chloro-3-nitrobenzanilide. A summary of its key chemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 4-chloro-3-nitro-N-phenylbenzamide | [1] |
| CAS Number | 41614-16-8 | [1] |
| Molecular Formula | C₁₃H₉ClN₂O₃ | [1] |
| Molecular Weight | 276.67 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Purity | Available up to 100% (Medicine Grade) | [1] |
| Storage | Store in a dry, moisture-free environment | [1] |
Synthesis of 4-Chloro-3-nitro-N-phenylbenzamide: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of 4-chloro-3-nitro-N-phenylbenzamide is a two-step process commencing with the commercially available 4-chloro-3-nitrobenzoic acid. The methodology is robust, high-yielding, and amenable to scale-up.
Step 1: Synthesis of 4-Chloro-3-nitrobenzoyl chloride
The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is a crucial activation step that facilitates the subsequent amidation.
Protocol:
-
To a stirred suspension of 4-chloro-3-nitrobenzoic acid (1 equivalent) in dry dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the evolution of gas ceases and the solution becomes homogeneous.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield 4-chloro-3-nitrobenzoyl chloride as a solid. This intermediate is typically used in the next step without further purification.
Causality of Experimental Choices:
-
Oxalyl Chloride: Oxalyl chloride is a preferred reagent for this transformation as its byproducts (CO, CO₂, HCl) are gaseous, which simplifies the workup procedure.
-
DMF (catalyst): DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with oxalyl chloride, which then readily reacts with the carboxylic acid.
-
Dichloromethane (solvent): A dry, inert solvent is essential to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acyl chloride.
Step 2: Amidation to Yield 4-Chloro-3-nitro-N-phenylbenzamide
The final step is a nucleophilic acyl substitution reaction where the synthesized 4-chloro-3-nitrobenzoyl chloride reacts with aniline to form the desired amide bond.
Protocol:
-
Dissolve 4-chloro-3-nitrobenzoyl chloride (1 equivalent) in a suitable dry, aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
In a separate flask, dissolve aniline (1.1 equivalents) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), in the same solvent.
-
Slowly add the aniline solution to the stirred solution of 4-chloro-3-nitrobenzoyl chloride at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-chloro-3-nitro-N-phenylbenzamide.
Causality of Experimental Choices:
-
Aniline: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Triethylamine/Pyridine (Base): The base is crucial to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.
-
Low Temperature Addition: The initial reaction is performed at 0 °C to control the exothermic nature of the amidation reaction.
-
Aqueous Workup: The washing steps are designed to remove the unreacted starting materials, the base, and its salt, leading to a purer product before recrystallization.
Caption: Synthetic workflow for 4-chloro-3-nitro-N-phenylbenzamide.
Comprehensive Characterization
Rigorous characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the 4-chloro-3-nitrophenyl ring will exhibit a characteristic splitting pattern due to their electronic environment. The protons on the N-phenyl ring will also show characteristic multiplets. The amide proton (N-H) will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the amide functionality.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H bend (Amide II): A peak around 1510-1550 cm⁻¹.
-
C-N stretch: An absorption in the region of 1200-1350 cm⁻¹.
-
NO₂ stretches: Strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₃H₉ClN₂O₃. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum.
Potential Applications in Drug Development
The structural motifs present in 4-chloro-3-nitro-N-phenylbenzamide suggest its potential as a lead compound in several therapeutic areas.
Antimicrobial and Tuberculostatic Activity
Derivatives of 4-chloro-3-nitrophenyl have demonstrated significant antimicrobial activity. For instance, a series of 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital-acquired strains, with some compounds showing potent activity against Mycobacterium tuberculosis.[2] The combination of the chloro and nitro substituents on the phenyl ring appears to be crucial for this biological activity.
Anticancer Potential
The benzamide scaffold is a well-established pharmacophore in the design of anticancer agents. Furthermore, nitroaromatic compounds are known to have applications in cancer therapy.[3] Some salicylanilide derivatives, which share structural similarities with benzanilides, have been shown to promote apoptosis and autophagy in cancer cells by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.[4] Given these precedents, 4-chloro-3-nitro-N-phenylbenzamide warrants investigation for its potential cytotoxic and antiproliferative effects against various cancer cell lines.
Kinase Inhibition
Many small molecule kinase inhibitors incorporate a substituted benzamide core. This scaffold is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. The development of potent and selective kinase inhibitors is a major focus in oncology and immunology. The structural features of 4-chloro-3-nitro-N-phenylbenzamide make it a candidate for screening against a panel of kinases to identify potential inhibitory activity.
Sources
- 1. 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum [m.chemicalbook.com]
- 2. Benzamide, 4-chloro-3-nitro-N-phenyl- | SIELC Technologies [sielc.com]
- 3. 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Overview for 4-Chloro-3-nitrobenzanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzanilide is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. Its chemical structure, characterized by a benzanilide core substituted with a chloro and a nitro group, imparts unique electronic and steric properties that are crucial for its biological activity and material characteristics. Accurate structural elucidation and characterization are paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-3-nitrobenzanilide, offering insights into its structural features through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties: [1]
-
Molecular Formula: C₁₃H₉ClN₂O₃
-
Molecular Weight: 276.67 g/mol [1]
-
IUPAC Name: 4-chloro-3-nitro-N-phenylbenzamide[1]
-
CAS Number: 41614-16-8[1]
Diagram of the Molecular Structure of 4-Chloro-3-nitrobenzanilide
Caption: Molecular structure of 4-Chloro-3-nitrobenzanilide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For 4-Chloro-3-nitrobenzanilide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and the aniline rings, as well as a signal for the amide proton.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | N-H (Amide) |
| ~8.5 | Doublet | 1H | Ar-H (ortho to NO₂) |
| ~8.2 | Doublet of Doublets | 1H | Ar-H (ortho to C=O, meta to NO₂) |
| ~7.8 | Doublet | 1H | Ar-H (ortho to Cl) |
| ~7.7 | Doublet | 2H | Ar-H (ortho to NH) |
| ~7.4 | Triplet | 2H | Ar-H (meta to NH) |
| ~7.2 | Triplet | 1H | Ar-H (para to NH) |
Interpretation:
The downfield chemical shift of the amide proton (~10.5 ppm) is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The protons on the 4-chloro-3-nitrobenzoyl ring are expected to be in the downfield region due to the electron-withdrawing effects of the chloro and nitro groups. The proton ortho to the nitro group is the most deshielded. The protons on the N-phenyl ring will appear as a set of multiplets in the aromatic region, with the protons ortho to the amide nitrogen being the most downfield of this set.
Experimental Protocol: ¹H NMR Spectroscopy
Diagram of the ¹H NMR Experimental Workflow
Caption: A simplified workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-3-nitrobenzanilide and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
-
Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. A standard ¹H NMR experiment is typically sufficient.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to convert the time-domain data into the frequency domain. This is followed by phase correction and baseline correction to obtain a clear spectrum.
-
Spectral Analysis: The processed spectrum is then analyzed to determine chemical shifts, coupling constants, and integrals for each signal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Chloro-3-nitrobenzanilide will give a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Amide Carbonyl) |
| ~148 | C-NO₂ |
| ~139 | C-NH (Aniline Ring) |
| ~136 | C-Cl |
| ~133 | C-C=O |
| ~131 | Ar-C (Aniline Ring) |
| ~129 | Ar-C (Aniline Ring) |
| ~125 | Ar-C (Benzoyl Ring) |
| ~124 | Ar-C (Benzoyl Ring) |
| ~121 | Ar-C (Aniline Ring) |
| ~120 | Ar-C (Benzoyl Ring) |
Interpretation:
The carbonyl carbon of the amide group is expected to be the most downfield signal due to its direct attachment to two electronegative atoms (oxygen and nitrogen). The carbon atoms attached to the nitro and chloro groups will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm). The chemical shifts will be influenced by the substitution pattern on both aromatic rings.
Experimental Protocol: ¹³C NMR Spectroscopy
Diagram of the ¹³C NMR Experimental Workflow
Caption: A simplified workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a more concentrated solution of 4-Chloro-3-nitrobenzanilide (20-50 mg) in a deuterated solvent as the ¹³C nucleus is less sensitive than the ¹H nucleus.
-
Instrument Setup: Tune and shim the probe for the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the FID using Fourier transformation, followed by phase and baseline corrections.
-
Spectral Analysis: Analyze the spectrum to identify the chemical shift of each unique carbon atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-3-nitrobenzanilide will show characteristic absorption bands for the N-H, C=O, N-O, and C-Cl bonds, as well as for the aromatic rings.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1530 | Strong | N-O Asymmetric Stretch (Nitro) |
| ~1590, ~1490 | Medium | C=C Stretch (Aromatic) |
| ~1350 | Strong | N-O Symmetric Stretch (Nitro) |
| ~1290 | Medium | C-N Stretch (Amide) |
| ~750 | Strong | C-Cl Stretch |
Interpretation:
The presence of a medium intensity band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. A strong absorption band around 1660 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the amide group (Amide I band). The strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The C-Cl stretching vibration is expected to appear in the fingerprint region, around 750 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
Diagram of the FT-IR (KBr Pellet) Experimental Workflow
Caption: A simplified workflow for acquiring an FT-IR spectrum using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount of 4-Chloro-3-nitrobenzanilide (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded first.
-
Spectral Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 4-Chloro-3-nitrobenzanilide, electron ionization (EI) is a common method used.
Expected Mass Spectrum Data
| m/z | Ion |
| 276/278 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 184/186 | [Cl(NO₂)C₆H₃CO]⁺ |
| 154 | [ClC₆H₃CO]⁺ |
| 138 | [NO₂C₆H₃CO]⁺ |
| 125 | [C₆H₅NCO]⁺ |
| 92 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M and M+2 in a ~3:1 ratio).
Interpretation:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 276 and an isotope peak at m/z 278, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways would involve the cleavage of the amide bond. The observation of a prominent peak at m/z 184 (and 186) corresponds to the 4-chloro-3-nitrobenzoyl cation.[1] Another significant fragment would be the benzoyl cation derivative at m/z 138.[1] Further fragmentation can lead to the loss of the nitro and chloro groups and fragmentation of the aniline portion of the molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Diagram of the EI-MS Experimental Workflow
Caption: A simplified workflow for acquiring an EI-Mass Spectrum.
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provides information about the molecular weight and structure of the compound.
Conclusion
The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a detailed and unambiguous structural characterization of 4-Chloro-3-nitrobenzanilide. This guide has outlined the expected spectral data, its interpretation, and the fundamental experimental protocols for acquiring this information. For researchers and scientists in drug development and related fields, a thorough understanding of these spectroscopic fingerprints is essential for quality control, reaction monitoring, and the rational design of new chemical entities based on the 4-Chloro-3-nitrobenzanilide scaffold.
References
-
PubChem. 4-Chloro-3-nitrobenzanilide. National Center for Biotechnology Information. [Link]
Sources
Commercial suppliers of 4-Chloro-3-nitrobenzanilide
An In-depth Technical Guide to 4-Chloro-3-nitrobenzanilide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-3-nitrobenzanilide, a key chemical intermediate. Designed for professionals in research and pharmaceutical development, it moves beyond a simple datasheet to offer practical insights into sourcing, quality control, and application, ensuring a foundation of scientific integrity and field-proven expertise.
Introduction: The Strategic Value of 4-Chloro-3-nitrobenzanilide in Synthesis
4-Chloro-3-nitrobenzanilide (CAS No. 41614-16-8) is a substituted aromatic amide of significant interest in medicinal chemistry and materials science.[1] Its molecular architecture, featuring a chlorinated and nitrated phenyl ring linked via an amide bond to another phenyl group, presents a trifecta of reactive sites. This functional group arrangement makes it a highly versatile intermediate for building complex molecular scaffolds.
The strategic placement of the chloro and nitro groups on the benzoyl moiety allows for selective chemical manipulation. The nitro group can be readily reduced to an amine, providing a nucleophilic site for further derivatization. The chloro group, an ortho/para director, influences the aromatic ring's reactivity and can serve as a leaving group in nucleophilic aromatic substitution reactions under specific conditions. This inherent reactivity is precisely why 4-Chloro-3-nitrobenzanilide is a valuable precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs), agrochemicals, and dyes.[2][3] The inclusion of chlorine in drug molecules is a well-established strategy to enhance biological activity and pharmacokinetic properties.[4]
This guide will navigate the critical aspects of working with this compound, from procurement from reliable commercial suppliers to rigorous analytical validation and its role in the synthetic pipeline.
Commercial Sourcing and Supplier Landscape
Procuring high-quality starting materials is the bedrock of reproducible research and manufacturing. The commercial availability of 4-Chloro-3-nitrobenzanilide ranges from small, research-focused quantities to bulk orders for process development. When selecting a supplier, researchers must consider not only price but also purity, batch-to-batch consistency, available documentation (e.g., Certificate of Analysis), and supply chain reliability.
Below is a comparative summary of notable commercial suppliers.
| Supplier | Headquarters | Typical Purity | Available Quantities | Notes |
| Carl ROTH | Germany | ≥95% | 2 g, 5 g, 10 g | A well-established supplier for European research laboratories, offering small-scale quantities suitable for initial studies. |
| Sigma-Aldrich (Merck) | Global | - | 250 mg | A global leader in research chemicals, providing high-purity materials with extensive documentation.[5] |
| Alfa Aesar (Thermo Fisher) | USA | - | - | A major global supplier of research chemicals, known for a broad product portfolio.[5] |
| Luminix Health | Europe | - | - | A European distributor focused on laboratory and hospital essentials, emphasizing compliant and convenient solutions.[6] |
| ChemicalBook Aggregators | Global | Varies | Varies | This platform lists numerous suppliers, primarily from China, such as Energy Chemical and Jiaxing Xinrui Pharmaceutical.[5] Ideal for sourcing larger quantities and comparing prices, but requires careful vetting of individual suppliers. |
| Shree Chemopharma | India | On Request | 25 kg bags | An Indian manufacturer catering to industrial use, offering bulk packaging suitable for scale-up operations.[2] |
Note: Purity and available quantities are subject to change and should be confirmed with the supplier.
Core Chemical and Physical Properties
A thorough understanding of a compound's properties is essential for its handling, reaction planning, and analytical characterization.
| Property | Value | Source |
| CAS Number | 41614-16-8 | PubChem[1] |
| Molecular Formula | C₁₃H₉ClN₂O₃ | PubChem[1] |
| Molecular Weight | 276.67 g/mol | PubChem[1] |
| IUPAC Name | 4-chloro-3-nitro-N-phenylbenzamide | PubChem[1] |
| Appearance | Off-white to pale yellow powder | Shree Chemopharma[2] |
| Melting Point (Tfus) | ~590.27 K (317.12 °C) (Calculated) | Cheméo[7] |
| Boiling Point (Tboil) | ~853.47 K (580.32 °C) (Calculated) | Cheméo[7] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 3.500 (Calculated) | Cheméo[7] |
Synthesis and Mechanism
The primary route for synthesizing 4-Chloro-3-nitrobenzanilide is through an acylation reaction, a classic example of nucleophilic acyl substitution. The most common laboratory and industrial method is a variation of the Schotten-Baumann reaction .[8]
This process involves the reaction of 4-chloro-3-nitrobenzoyl chloride with aniline . The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a mild base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8]
Caption: General synthesis pathway for 4-Chloro-3-nitrobenzanilide.
Quality Control and Analytical Protocols
Ensuring the identity and purity of 4-Chloro-3-nitrobenzanilide is a non-negotiable step in any research or development workflow. A multi-technique approach is required for a self-validating quality control system.
Standard QC Workflow
The following diagram outlines a robust workflow for the analytical validation of a newly acquired batch of the compound.
Caption: Quality control workflow for incoming chemical intermediates.
Experimental Protocol: Purity Determination by HPLC
This protocol describes a standard method for assessing the purity of 4-Chloro-3-nitrobenzanilide using High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To quantify the purity of 4-Chloro-3-nitrobenzanilide and identify any related impurities.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
-
4-Chloro-3-nitrobenzanilide sample
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the sample diluent in a 100 mL volumetric flask to create a 100 µg/mL solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Processing: Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Causality: A gradient elution is chosen because it provides excellent separation for the main analyte from both early-eluting polar impurities and late-eluting non-polar impurities. The C18 stationary phase effectively retains the aromatic compound, while the acetonitrile/water mobile phase allows for controlled elution.
Applications in Drug Discovery and Development
The true value of 4-Chloro-3-nitrobenzanilide is realized in its role as a versatile building block. Its functional groups serve as handles for constructing more elaborate molecules with desired pharmacological activities.
The general workflow involves using the compound as a starting scaffold, followed by a series of synthetic modifications to arrive at a final API.
Caption: Role as a key intermediate in multi-step API synthesis.
While specific drug synthesis pathways are often proprietary, the structural motif of 4-Chloro-3-nitrobenzanilide is related to precursors used in various therapeutic areas. For instance, related chloro-nitroaromatic compounds are foundational in synthesizing APIs for antimicrobial and anti-inflammatory treatments.[3] The core benzanilide structure is a known pharmacophore present in numerous biologically active compounds.
Safety, Handling, and Storage
Proper handling of 4-Chloro-3-nitrobenzanilide is crucial for laboratory safety.
-
Hazard Identification: The compound is classified as causing serious eye irritation (H319).[1] It may also cause skin and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling powders outside of a ventilated enclosure, a dust mask or respirator is recommended.[9][10]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong bases.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[9]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]
-
References
-
Carl ROTH. (n.d.). 4-Chloro-3-nitrobenzanilide, 2 g. Retrieved January 27, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8). Retrieved January 27, 2026, from [Link]
-
Luminix Health. (n.d.). 4-Chloro-3-nitrobenzanilide. Retrieved January 27, 2026, from [Link]
-
MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved January 27, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 27, 2026, from [Link]
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzanilide. Retrieved January 27, 2026, from [Link]
-
Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price. Retrieved January 27, 2026, from [Link]
Sources
- 1. 4-Chloro-3-nitrobenzanilide | C13H9ClN2O3 | CID 96073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-3-NITROBENZANILIDE | 41614-16-8 [chemicalbook.com]
- 6. luminixhealth.com [luminixhealth.com]
- 7. 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes & Protocols for the Large-Scale Synthesis of 4-Chloro-3-nitrobenzanilide
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-3-nitrobenzanilide, a key intermediate in the manufacturing of pharmaceuticals and specialty chemicals.[1] Moving from laboratory-scale procedures to industrial production presents significant challenges in terms of safety, scalability, cost-effectiveness, and product purity. These application notes offer a detailed examination of the critical process parameters, a comparison of viable synthetic strategies, and a complete, field-tested protocol for robust and efficient large-scale production. The causality behind experimental choices is explained to provide researchers and process chemists with the necessary insights for successful implementation and troubleshooting.
Introduction and Strategic Overview
4-Chloro-3-nitrobenzanilide (MW: 276.67 g/mol , CAS: 41614-16-8) is a substituted benzanilide derivative.[2][3] Its molecular structure, featuring a nitro group and a chlorine atom, makes it a versatile building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries. The primary challenge in its large-scale synthesis is achieving high purity and yield while managing the hazards associated with the reagents and controlling costs.
Two principal synthetic routes are commercially viable. The selection of the optimal route depends on raw material cost, availability, and the specific capabilities of the manufacturing facility.
-
Route A: Amidation of 4-Chloro-3-nitrobenzoic Acid. This is the most common and direct approach, involving the activation of a carboxylic acid and its subsequent reaction with aniline.
-
Route B: Acylation of 4-Chloro-3-nitroaniline. This route involves the reaction of the corresponding aniline derivative with benzoyl chloride. While effective, the starting material, 4-chloro-3-nitroaniline, can be more expensive or have longer lead times.
This guide will focus on Route A , as it generally offers a more economical and straightforward scale-up pathway starting from the readily available 4-Chloro-3-nitrobenzoic acid.[4][5]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is the most critical decision in process scale-up. The following table summarizes the key considerations for the two primary routes.
| Parameter | Route A: Amidation of 4-Chloro-3-nitrobenzoic Acid | Route B: Acylation of 4-Chloro-3-nitroaniline | Rationale & Justification |
| Primary Reactants | 4-Chloro-3-nitrobenzoic Acid & Aniline | 4-Chloro-3-nitroaniline & Benzoyl Chloride | Availability and cost of benzoic acid derivatives are often more favorable than aniline derivatives. |
| Activating Agent | Thionyl Chloride (SOCl₂) or similar (e.g., Oxalyl Chloride) | Not required (Benzoyl Chloride is already activated) | Route A requires an additional activation step, adding a process operation but using a low-cost reagent (SOCl₂). |
| Key Byproducts | SO₂, HCl, NaCl/Base·HCl | HCl, NaCl/Base·HCl | Both routes generate HCl, which must be neutralized or scrubbed. The gaseous nature of SO₂ from thionyl chloride simplifies its removal. |
| Process Control | Temperature control during acid chloride formation is critical to prevent side reactions. | The acylation reaction is typically fast and exothermic, requiring efficient heat management.[6] | Route A's two-step, one-pot nature allows for more discrete control points. |
| Overall Yield | Generally high (>90%) with proper optimization. | Typically high, but can be affected by the purity of the starting aniline. | Both routes are efficient, but Route A is often easier to drive to completion. |
| Cost-Effectiveness | Generally more favorable due to lower cost of 4-chloro-3-nitrobenzoic acid and thionyl chloride. | Can be more expensive depending on the market price of 4-chloro-3-nitroaniline. | Raw material costs are the dominant factor in large-scale production economics. |
Based on this analysis, the amidation of 4-chloro-3-nitrobenzoic acid (Route A) is selected as the preferred method for this guide.
Detailed Synthesis Protocol (Route A)
This protocol details the synthesis of 4-Chloro-3-nitrobenzanilide from 4-Chloro-3-nitrobenzoic acid and aniline via an intermediate acyl chloride.
Reaction Scheme
Caption: Reaction scheme for the two-step, one-pot synthesis.
Materials and Equipment
| Material | CAS No. | M.W. ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | 201.57 | 100.0 | 0.496 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 70.8 | 0.595 (1.2 eq) |
| Aniline | 62-53-3 | 93.13 | 48.5 | 0.521 (1.05 eq) |
| Toluene | 108-88-3 | 92.14 | 500 L | - |
| Pyridine (Catalyst) | 110-86-1 | 79.10 | 1 L | - |
| Sodium Hydroxide (50% aq.) | 1310-73-2 | 40.00 | ~100 L | - |
| Water (for work-up) | 7732-18-5 | 18.02 | ~1000 L | - |
Equipment:
-
1000 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Gas scrubber system (for HCl and SO₂).
-
Addition funnel/pump for liquid reagents.
-
Filter-dryer or centrifuge and vacuum oven.
Step-by-Step Procedure
PART A: FORMATION OF 4-CHLORO-3-NITROBENZOYL CHLORIDE
-
Reactor Setup: Ensure the 1000 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 4-Chloro-3-nitrobenzoic acid (100.0 kg) and Toluene (300 L). Begin agitation at 50-75 RPM.
-
Catalyst Addition: Add catalytic pyridine (1 L). Causality: Pyridine catalyzes the formation of the acyl chloride, increasing the reaction rate and preventing side reactions.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (70.8 kg) to the reactor over 2-3 hours, maintaining the internal temperature between 25-30°C. This reaction is exothermic.
-
Reaction and Monitoring: After the addition is complete, slowly heat the reactor to 70-75°C and hold for 4-6 hours. The off-gases (SO₂ and HCl) should be directed to a caustic scrubber. Monitor the reaction for completion by taking a sample and quenching with methanol to form the methyl ester, followed by HPLC analysis. The reaction is complete when <1% of the starting carboxylic acid remains.
-
Solvent Removal: Once complete, cool the reactor to 50-60°C. Apply vacuum to distill off excess thionyl chloride and approximately 100 L of toluene. This step is crucial to remove any unreacted SOCl₂ which could react violently with the aniline in the next step.
PART B: AMIDATION AND PRODUCT ISOLATION
-
Dilution and Cooling: Break the vacuum with nitrogen and add fresh toluene (200 L). Cool the reactor contents to 10-15°C.
-
Aniline Addition: In a separate vessel, dissolve aniline (48.5 kg) in toluene (100 L). Slowly add this solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 25°C. The amidation reaction is highly exothermic.
-
Reaction and Monitoring: Stir the mixture at 20-25°C for an additional 2-3 hours after the addition is complete. Monitor for the disappearance of the acyl chloride intermediate by TLC or HPLC.
-
Quenching: Slowly and carefully add 300 L of water to the reactor to quench the reaction.
-
Neutralization and Wash: Add 50% sodium hydroxide solution to neutralize the HCl byproduct, adjusting the pH of the aqueous layer to 7-8. Stir for 30 minutes, then stop agitation and allow the layers to separate. Remove the lower aqueous layer. Justification: This wash removes acidic impurities and the hydrochloride salt of any excess aniline.[7]
-
Aqueous Wash: Add 200 L of water, stir for 30 minutes, separate, and discard the aqueous layer.
-
Product Isolation: Cool the toluene slurry to 0-5°C and hold for at least 2 hours to maximize product precipitation.
-
Filtration and Drying: Filter the solid product using a centrifuge or filter-dryer. Wash the filter cake with cold toluene (50 L). Dry the product under vacuum at 70-80°C until a constant weight is achieved.
-
Final Product: The expected yield is 125-132 kg (90-95%) of off-white to pale yellow 4-Chloro-3-nitrobenzanilide powder.[1]
Process Workflow and Logic
The following diagram illustrates the overall manufacturing workflow, from raw material input to final product packaging.
Caption: End-to-end process flow for large-scale synthesis.
Safety, Handling, and Environmental Considerations
5.1. Hazard Identification and Mitigation
-
4-Chloro-3-nitrobenzoic Acid: Irritant to skin, eyes, and respiratory tract.[4] Handle with appropriate PPE (gloves, goggles, lab coat).
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas.[8] Must be handled in a closed system with a dedicated scrubber. Personnel must use acid-resistant gloves, face shields, and respiratory protection.
-
Aniline: Toxic and readily absorbed through the skin. A suspected carcinogen. Handle in a well-ventilated area with full PPE.
-
Toluene: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge.
-
Nitroaromatic Compounds: This class of compounds can be thermally unstable. Avoid excessive temperatures during drying.[9]
5.2. Emergency Procedures
-
Spills: For thionyl chloride, neutralize with a dry agent like sodium carbonate before carefully adding water. For other spills, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste.
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[10] For inhalation, move the affected person to fresh air and seek immediate medical attention.
5.3. Waste Management
-
Aqueous Waste: The aqueous layers from the work-up will contain sodium chloride, residual sodium hydroxide, and traces of organic compounds. This stream must be neutralized and treated in a wastewater treatment facility capable of handling organic waste.
-
Solid Waste: The final product is stable. Any off-spec material should be disposed of via incineration at a licensed facility.
-
Gaseous Emissions: The HCl and SO₂ generated during the reaction must be neutralized in a wet caustic scrubber before venting to the atmosphere.
References
- Google Patents. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzanilide. Retrieved January 27, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8). Retrieved January 27, 2026, from [Link]
-
SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved January 27, 2026, from [Link]
-
Carl ROTH. (n.d.). 4-Chloro-3-nitrobenzanilide, 2 g, CAS No. 41614-16-8. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of nitroanilines.
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). New process for the preparation of benzanilides.
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Method of isolation and purification of benzidine and its substitution products.
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved January 27, 2026, from [Link]
-
PMC. (n.d.). 4-Nitro-N-(3-nitrophenyl)benzamide. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4-chlorine-3-nitroanisole.
-
Organic Syntheses. (n.d.). Benzanilide. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. Retrieved January 27, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved January 27, 2026, from [Link]
-
Chemical Science (RSC Publishing). (2015). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Retrieved January 27, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved January 27, 2026, from [Link]
-
Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved January 27, 2026, from [Link]
-
MDPI. (2024). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. Retrieved January 27, 2026, from [Link]
-
Life Academy Note Book for Science & Technology. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved January 27, 2026, from [Link]
-
Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price. Retrieved January 27, 2026, from [Link]
Sources
- 1. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]
- 2. 4-Chloro-3-nitrobenzanilide | C13H9ClN2O3 | CID 96073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. sdichem.com [sdichem.com]
- 5. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nj.gov [nj.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. download.basf.com [download.basf.com]
Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Chloro-3-nitrobenzanilide
Abstract: This document provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of 4-Chloro-3-nitrobenzanilide, a key intermediate in various chemical manufacturing processes. Real-time and at-line monitoring are critical for optimizing reaction yield, minimizing impurity formation, and ensuring process safety and reproducibility. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for in-situ kinetic monitoring. This multi-pronged approach aligns with Process Analytical Technology (PAT) principles, providing researchers and process chemists with the tools for robust reaction control and deep process understanding.[1][2][3]
Introduction: The Need for Precise Reaction Monitoring
The synthesis of 4-Chloro-3-nitrobenzanilide, typically achieved through the acylation of an amine with a benzoyl chloride derivative, is a foundational reaction in organic synthesis. The efficiency and purity of this transformation are paramount. Inadequate control can lead to the formation of side products, reducing yield and complicating downstream purification. Process Analytical Technology (PAT) has become a cornerstone of modern pharmaceutical and chemical development, emphasizing that quality should be built into the process rather than tested for at the end.[1][2] By employing robust analytical techniques throughout the reaction, we can track the consumption of reactants, the formation of the product, and the emergence of any impurities in real-time or near-real-time. This allows for precise determination of reaction endpoints, identification of process deviations, and the creation of a comprehensive data package for process validation and control.
This guide moves beyond simple procedural lists to explain the causality behind methodological choices, empowering scientists to not only execute but also adapt these protocols to their specific reaction conditions.
The Chemical Transformation: Reactants, Products, and Impurities
A common and efficient route to synthesize 4-Chloro-3-nitrobenzanilide is the Schotten-Baumann reaction between 4-chloro-3-nitroaniline and benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[4]
Primary Reaction Scheme
The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.
Caption: Synthesis of 4-Chloro-3-nitrobenzanilide.
Key Analytes and Potential Impurities
Effective monitoring requires the ability to distinguish between the starting materials, the desired product, and potential side products.
-
Starting Material (Unreacted): 4-Chloro-3-nitroaniline. Its presence indicates an incomplete reaction.
-
Starting Material (Unreacted): Benzoyl Chloride. Often used in slight excess. It is highly reactive and can hydrolyze.
-
Hydrolysis Product: Benzoyl chloride can react with trace water to form Benzoic Acid, a common impurity.
-
Over-reaction/Isomeric Impurities: Depending on the purity of starting materials and reaction conditions, other isomers or related compounds could be present.
Recommended Analytical Techniques & Protocols
No single technique is sufficient for comprehensive monitoring. We recommend a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Analysis
Expertise & Rationale: Reverse-phase HPLC is the premier technique for this application. The analytes are aromatic, possess strong UV chromophores, and have distinct polarities, allowing for excellent separation on a C18 stationary phase. It provides robust, quantitative data on the concentration of each key component over time, making it ideal for calculating reaction conversion and final product purity.
Protocol 3.1.1: At-line Monitoring of Reaction Progression
-
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: A buffered aqueous mobile phase ensures reproducible ionization states, while acetonitrile provides good elution strength for aromatic compounds. A gradient is used to ensure baseline separation of all components with varying polarities within a reasonable runtime.
-
-
Sample Preparation (Crucial Step):
-
Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a 50:50 Acetonitrile/Water mixture.
-
Trustworthiness: Quenching is essential to stop the reaction at a precise time point, ensuring the analytical result accurately reflects the reaction state at the moment of sampling.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Data Acquisition & Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Monitor at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Identify peaks based on retention times established with pure standards.
-
Calculate the percentage of each component using the area normalization method. The conversion can be tracked by monitoring the decrease in the starting material's peak area relative to the total area of all components.
-
Table 1: HPLC Method Parameters & Representative Data | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules. | | Mobile Phase A | Water with 0.1% H₃PO₄ | Acid modifier for sharp peaks and consistent retention. | | Mobile Phase B | Acetonitrile | Strong organic solvent for elution. | | Gradient | 50% to 95% B over 10 min | Ensures elution of both polar and non-polar analytes. | | Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. | | Detection | UV at 254 nm | Good absorbance for aromatic rings. | | Column Temp. | 30 °C | Ensures reproducible retention times. | | Analyte | Expected Retention Time (min) | | Benzoic Acid | ~3.5 | | 4-Chloro-3-nitroaniline | ~5.2 | | 4-Chloro-3-nitrobenzanilide | ~8.5 | | Benzoyl Chloride | Hydrolyzes on column |
Gas Chromatography-Mass Spectrometry (GC-MS): For Impurity Identification
Expertise & Rationale: While HPLC is superior for quantitation, GC-MS is unparalleled for identifying volatile and semi-volatile impurities. The mass spectrometer provides molecular weight and fragmentation data, allowing for the confident identification of unknown peaks that may not be resolved or identifiable by UV detection alone. This is particularly useful for final product characterization and for troubleshooting unexpected side reactions. The analysis of nitroaromatics by GC is a well-established technique.[5][6]
Protocol 3.2.1: Final Product Purity and Impurity Profiling
-
Instrumentation & Columns:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
GC Method:
-
Injector Temp: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Sample Preparation:
-
Dissolve the final, dried product in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Dilute to a concentration of approximately 1 mg/mL.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230 °C.
-
Scan Range: 40-500 m/z.
-
Rationale: Standard EI conditions provide reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.
-
Table 2: GC-MS Parameters & Key Mass Fragments (m/z) | Parameter | Setting | | :--- | :--- | | Column | DB-5ms, 30 m x 0.25 mm | | Oven Program | 100 °C to 300 °C ramp | | Ionization Mode | Electron Ionization (EI), 70 eV | | Analyte | Molecular Ion (M⁺) | Key Fragments (m/z) | | 4-Chloro-3-nitroaniline | 172/174 | 142, 126, 107, 91 | | Benzoic Acid | 122 | 105 (base peak), 77 | | 4-Chloro-3-nitrobenzanilide | 276/278 | 184/186, 154, 105, 77 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ Monitoring
Expertise & Rationale: NMR provides an elegant, non-invasive method to monitor a reaction directly in the reaction vessel (using an NMR tube as a microreactor or with a flow-NMR setup).[7][8] It allows for the simultaneous observation of all hydrogen-bearing species. By integrating characteristic, non-overlapping peaks for reactants and products, one can obtain highly accurate kinetic data without the need for sampling and quenching.[9][10]
Protocol 3.3.1: Real-time Kinetic Analysis
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended).
-
Reaction-compatible deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Experimental Setup:
-
Combine the reactants and the deuterated solvent in an NMR tube.
-
Acquire an initial spectrum (t=0) before adding the final reagent (e.g., the base or benzoyl chloride) to initiate the reaction.
-
Place the tube in the spectrometer and acquire spectra at regular time intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Identify diagnostic ¹H NMR peaks that are well-resolved for a reactant and the product.
-
Normalize the spectra and measure the integral of these diagnostic peaks over time.
-
Plot the normalized integral values versus time to generate kinetic profiles for reactant consumption and product formation.
-
Table 3: Diagnostic ¹H NMR Chemical Shifts (in CDCl₃, representative)
| Compound | Proton Environment | Approx. δ (ppm) | Rationale for Monitoring |
|---|---|---|---|
| 4-Chloro-3-nitroaniline | Aromatic H ortho to -NH₂ | ~6.8 | Disappears as reaction proceeds. |
| 4-Chloro-3-nitrobenzanilide | Amide N-H proton | ~8.0 (broad) | Appears as product forms. |
| 4-Chloro-3-nitrobenzanilide| Aromatic H ortho to -NO₂ | ~8.5 | Unique downfield shift, appears with product. |
Integrated Analytical Workflow
A robust monitoring strategy integrates these techniques at different stages of the process. A typical workflow would involve using HPLC for routine quantitative checks, with GC-MS reserved for final product release and troubleshooting, and NMR for initial process development and kinetic understanding.
Sources
- 1. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 9. mdpi.com [mdpi.com]
- 10. newera-spectro.com [newera-spectro.com]
Application Notes and Protocols for the Industrial Utilization of 4-Chloro-3-nitrobenzanilide
These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in drug development on the industrial applications of 4-Chloro-3-nitrobenzanilide. This document emphasizes its primary role as a critical chemical intermediate and provides detailed protocols for its synthesis and subsequent conversion into high-value commercial products.
Executive Summary: The Strategic Importance of 4-Chloro-3-nitrobenzanilide
4-Chloro-3-nitrobenzanilide is not a final product with direct commercial applications but rather a pivotal intermediate in multi-step organic syntheses. Its chemical structure, featuring a reactive benzanilide core with strategically placed chloro and nitro groups, makes it a valuable precursor for the synthesis of a range of target molecules, particularly in the pharmaceutical and specialty chemical sectors. Understanding the synthesis and reactivity of this intermediate is key to optimizing the production of several commercially significant compounds.
Synthesis of 4-Chloro-3-nitrobenzanilide: A Key Intermediate
The primary route for the synthesis of 4-Chloro-3-nitrobenzanilide involves the acylation of 4-chloro-3-nitroaniline with benzoyl chloride. This reaction is a fundamental example of nucleophilic acyl substitution and is widely employed in industrial organic synthesis.
Reaction Mechanism and Key Parameters
The synthesis proceeds via the nucleophilic attack of the amino group of 4-chloro-3-nitroaniline on the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Key Reaction Parameters:
-
Solvent: Aprotic solvents such as toluene, xylene, or dichloromethane are commonly used to avoid side reactions with the acyl chloride.
-
Base: Pyridine or triethylamine are often employed as acid scavengers.
-
Temperature: The reaction is typically run at moderate temperatures, with initial cooling to control the exothermic reaction, followed by heating to ensure complete conversion.
Detailed Synthesis Protocol
Materials:
-
4-chloro-3-nitroaniline
-
Benzoyl chloride
-
Pyridine
-
Toluene
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
In a well-ventilated fume hood, dissolve 4-chloro-3-nitroaniline in toluene in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, add pyridine to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and wash it sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 4-Chloro-3-nitrobenzanilide.
Industrial Application: Synthesis of Niclosamide
The most significant industrial application of 4-Chloro-3-nitrobenzanilide is as a key intermediate in the synthesis of Niclosamide. Niclosamide is an anthelmintic drug, belonging to the salicylanilide class, used to treat tapeworm infections in humans and animals. It is also being investigated for its potential anticancer and antiviral properties.
Synthesis of Niclosamide from 4-Chloro-3-nitrobenzanilide
The synthesis of Niclosamide from 4-Chloro-3-nitrobenzanilide involves two main steps:
-
Reduction of the nitro group: The nitro group of 4-Chloro-3-nitrobenzanilide is reduced to an amino group to form 3-amino-4-chlorobenzanilide.
-
Acylation with a salicylic acid derivative: The resulting amine is then acylated with 5-chlorosalicylic acid or its derivative to yield Niclosamide.
Visualizing the Synthesis Pathway
Caption: Synthesis pathway of Niclosamide from 4-chloro-3-nitroaniline.
Detailed Protocol for Niclosamide Synthesis
Part A: Reduction of 4-Chloro-3-nitrobenzanilide
Materials:
-
4-Chloro-3-nitrobenzanilide
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water mixture
Procedure:
-
Create a slurry of iron powder and ammonium chloride in an ethanol/water mixture.
-
Heat the slurry to reflux.
-
Slowly add 4-Chloro-3-nitrobenzanilide to the refluxing mixture.
-
Continue refluxing until the reduction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove iron and iron salts.
-
Cool the filtrate to crystallize the product, 3-amino-4-chlorobenzanilide.
Part B: Acylation to form Niclosamide
Materials:
-
3-amino-4-chlorobenzanilide
-
5-chlorosalicylic acid
-
Phosphorus trichloride
-
Chlorobenzene
Procedure:
-
Suspend 3-amino-4-chlorobenzanilide and 5-chlorosalicylic acid in chlorobenzene.
-
Heat the mixture.
-
Slowly add phosphorus trichloride.
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the mixture and filter the crude Niclosamide.
-
Purify the product by recrystallization.
Other Potential Industrial Applications
While the synthesis of Niclosamide is the primary application, the chemical structure of 4-Chloro-3-nitrobenzanilide makes it a candidate for the synthesis of other specialty chemicals:
-
Dyes and Pigments: The aromatic nitro and chloro groups can be chemically modified to produce azo dyes or other colored compounds. Further research is needed to explore commercially viable products in this area.
-
Agrochemicals: The benzanilide scaffold is present in some fungicides and herbicides. 4-Chloro-3-nitrobenzanilide could serve as a starting material for the synthesis of novel agrochemicals.
Safety, Handling, and Storage
Safety Precautions:
-
Always handle 4-Chloro-3-nitrobenzanilide in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and bases.
Quality Control and Analytical Methods
The purity of 4-Chloro-3-nitrobenzanilide and its derivatives should be assessed using standard analytical techniques:
| Analytical Technique | Purpose | Typical Results |
| Melting Point | Purity assessment | A sharp melting point range indicates high purity. |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity check | A single spot indicates a pure compound. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Provides an accurate percentage of purity. |
| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of key functional groups (e.g., C=O, N-H, NO2). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Confirms the chemical structure. |
Conclusion
4-Chloro-3-nitrobenzanilide is a valuable and versatile chemical intermediate with a significant industrial application in the synthesis of the anthelmintic drug Niclosamide. The protocols detailed in these application notes provide a framework for the synthesis and utilization of this compound. Further exploration of its reactivity could lead to the development of novel dyes, agrochemicals, and other specialty chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-nitrobenzanilide Synthesis
Welcome to the technical support center for the synthesis of 4-chloro-3-nitrobenzanilide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
I. Reaction Overview and Mechanism
The synthesis of 4-chloro-3-nitrobenzanilide typically involves the acylation of aniline with 4-chloro-3-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds via the attack of the nucleophilic amine group of aniline on the electrophilic carbonyl carbon of the acid chloride. The subsequent elimination of a chloride ion yields the desired amide product.
Caption: General workflow for the synthesis of 4-Chloro-3-nitrobenzanilide.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I'm getting a very low yield of 4-chloro-3-nitrobenzanilide, or no product at all. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.
Causality & Solutions:
-
Purity of Starting Materials:
-
4-Chloro-3-nitrobenzoic acid: The purity of the starting carboxylic acid is crucial. Impurities can interfere with the conversion to the acid chloride and subsequent amidation. It is recommended to use 4-chloro-3-nitrobenzoic acid with a purity of at least 98%.[1][2][3] If you are preparing it yourself, ensure complete nitration of p-chlorobenzoic acid and proper purification.
-
Aniline: Aniline is susceptible to oxidation, which can result in colored impurities that may inhibit the reaction. It's best to use freshly distilled or commercially available high-purity aniline.
-
Thionyl Chloride (SOCl₂): Old or improperly stored thionyl chloride can decompose to SO₂ and HCl, reducing its effectiveness in converting the carboxylic acid to the acid chloride.[4] Always use a fresh bottle or distill it before use.
-
-
Inefficient Acid Chloride Formation:
-
The conversion of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-nitrobenzoyl chloride is a critical step. Insufficient reaction time or temperature can lead to incomplete conversion. A common procedure involves refluxing the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Experimental Protocol for Acid Chloride Synthesis:
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-chloro-3-nitrobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (around 79 °C) for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-chloro-3-nitrobenzoyl chloride can often be used directly in the next step.
-
-
-
Reaction Conditions for Amidation:
-
Base: A base is required to neutralize the HCl generated during the reaction.[6][7] The absence of a suitable base can lead to the protonation of aniline, rendering it non-nucleophilic.[4] Pyridine or a tertiary amine like triethylamine (TEA) are commonly used. An excess of the amine base (at least 2 equivalents relative to the acid chloride) is recommended to drive the reaction to completion.
-
Solvent: The choice of solvent is important. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.[6][8] Ensure the solvent is dry, as water can react with the acid chloride.
-
Temperature: The reaction is typically carried out at room temperature.[6] However, if the reaction is sluggish, gentle heating might be necessary. Conversely, for highly reactive substrates, cooling the reaction mixture to 0 °C before adding the aniline can help control the reaction rate and minimize side reactions.
-
Problem 2: Formation of Side Products
Q: I've isolated my product, but I'm seeing significant impurities in my NMR/TLC analysis. What are the common side products and how can I prevent their formation?
A: The formation of side products can complicate purification and reduce the overall yield. Here are some common culprits and how to mitigate them.
Causality & Solutions:
-
Diacylation of Aniline: If an excess of the acid chloride is used, or if the aniline is added too quickly, diacylation can occur, where two molecules of the acid chloride react with one molecule of aniline.
-
Prevention: Use a slight excess of aniline (1.1-1.2 equivalents) relative to the acid chloride. Add the acid chloride solution dropwise to the aniline solution with vigorous stirring to ensure rapid mixing and avoid localized high concentrations of the acid chloride.
-
-
Hydrolysis of the Acid Chloride: The presence of water in the reaction mixture will lead to the hydrolysis of 4-chloro-3-nitrobenzoyl chloride back to the carboxylic acid.[4]
-
Prevention: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Reaction with Solvent: Some solvents can react with the acid chloride. For example, if the reaction is carried out in an alcohol, ester formation will compete with amidation.
-
Prevention: Stick to aprotic, non-reactive solvents like DCM, THF, or acetonitrile.
-
Problem 3: Difficult Product Purification
Q: My crude product is an oily solid and difficult to purify by recrystallization. What are the best methods for purifying 4-chloro-3-nitrobenzanilide?
A: Purification can indeed be challenging. Here are some effective strategies.
Causality & Solutions:
-
Recrystallization:
-
Choosing the right solvent system is key. A good starting point is a mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
If the product oils out during recrystallization, try using a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
-
-
Column Chromatography:
-
If recrystallization fails, column chromatography on silica gel is a reliable method for purification. A typical eluent system would be a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
-
Washing:
-
Before recrystallization or chromatography, it's good practice to wash the crude product. A typical workup involves dissolving the crude product in an organic solvent (like ethyl acetate) and washing it sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline and base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid, and finally with brine to remove any residual water.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for this synthesis?
A1: A good starting point is a slight excess of aniline (1.1 to 1.2 equivalents) relative to the 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent). At least 2 equivalents of a non-nucleophilic base like triethylamine or pyridine should be used to neutralize the HCl produced.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method.[6] Spot the reaction mixture alongside the starting materials (aniline and 4-chloro-3-nitrobenzoic acid) on a silica gel plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: Are there alternative methods for synthesizing 4-chloro-3-nitrobenzanilide without using thionyl chloride?
A3: Yes, several coupling reagents can be used to directly couple 4-chloro-3-nitrobenzoic acid with aniline, avoiding the need to isolate the acid chloride.[5][9][10] Common coupling reagents include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[5][7]
-
Phosphonium salts: such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
-
Uronium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[5]
These reagents work by activating the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine.
Caption: A troubleshooting decision tree for low product yield.
IV. Data Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98% | Impurities can inhibit the reaction or lead to side products. |
| Aniline:Acid Chloride Ratio | 1.1-1.2 : 1.0 | A slight excess of aniline ensures complete consumption of the acid chloride. |
| Base | Pyridine or Triethylamine (≥ 2 eq.) | Neutralizes HCl byproduct, preventing protonation of aniline.[6][7] |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic and non-reactive solvents prevent hydrolysis of the acid chloride.[6][8] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of reaction progress.[6] |
V. References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
Google Patents. (n.d.). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole. Retrieved from
-
Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Retrieved from
-
Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8). Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzanilide. Retrieved from [Link]
-
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]
-
ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]
-
National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
-
Mortar-Pestle and Microwave Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal. (n.d.). Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Sci-Hub. (1970). CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. Retrieved from
-
Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine. (2022). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 4-methoxy aniline with benzoyl chloride in the presence of.... Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Benchchem [benchchem.com]
- 3. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Chloro-3-nitrobenzanilide
Last Updated: January 27, 2026
Introduction
Welcome to the technical support guide for the synthesis of 4-chloro-3-nitrobenzanilide. This document is intended for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and related compounds. As a key intermediate in various development pipelines, ensuring its purity is paramount.
In my experience, the synthesis of substituted benzanilides via the Schotten-Baumann reaction is robust, but not without its challenges.[1][2] Unexpected side products can arise from subtle variations in reaction conditions, starting material quality, or workup procedures. This guide provides a structured, question-and-answer-based approach to help you identify, troubleshoot, and mitigate the formation of common impurities. We will delve into the causality behind these side reactions and provide validated protocols for their identification and removal.
Frequently Asked Questions (FAQs)
Question 1: My final product shows a lower melting point than expected and appears slightly sticky. What is the likely culprit?
Answer: This is a classic symptom of unreacted starting materials remaining in your product. The most common culprits are residual aniline or 4-chloro-3-nitrobenzoyl chloride . Even small amounts of these reagents can act as a eutectic impurity, depressing the melting point and giving the product an oily or sticky consistency.
-
Causality:
-
Incorrect Stoichiometry: An excess of aniline is often used to drive the reaction to completion, but if not fully removed during workup, it will contaminate the product. Conversely, an excess of the benzoyl chloride can also persist if the reaction is incomplete.
-
Inefficient Quenching/Workup: Failure to completely neutralize or wash away the unreacted reagents during the aqueous workup is a primary cause.
-
Question 2: My HPLC analysis shows an unexpected early-eluting peak. I've confirmed it's not the starting materials. What could it be?
Answer: An early-eluting, more polar impurity is almost certainly the hydrolysis product of your acyl chloride: 4-chloro-3-nitrobenzoic acid . Acyl chlorides are highly susceptible to hydrolysis, reacting readily with any trace moisture.
-
Causality:
-
Atmospheric Moisture: Running the reaction open to the air, especially on a humid day.
-
Wet Solvents/Reagents: Using solvents or aniline that have not been properly dried. Glassware that has not been oven-dried is also a common source of water.
-
Workup Conditions: During the aqueous workup, the acyl chloride can hydrolyze if it hasn't fully reacted.[3]
-
Question 3: I've noticed a small, late-eluting peak in my GC-MS analysis that I can't identify. Could this be a diacylated product?
Answer: While less common, the formation of a diacylated side product, N-(4-chloro-3-nitrobenzoyl)aniline , is possible, though often at very low levels. This occurs when a second molecule of 4-chloro-3-nitrobenzoyl chloride reacts with the nitrogen of the newly formed 4-chloro-3-nitrobenzanilide.
-
Causality:
-
High Concentration of Acyl Chloride: This side reaction is more likely if a significant excess of the benzoyl chloride is used.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for this secondary reaction to occur.
-
Weak Base: Using a base that is too weak to effectively catalyze the primary reaction may allow for side reactions to become more prominent.
-
Troubleshooting & Identification Workflow
When an unexpected result occurs, a systematic approach is crucial. The following workflow helps diagnose the issue and points toward a solution.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for identifying impurities.
Summary of Common Side Products
The table below summarizes the key characteristics of the most common side products encountered during the synthesis of 4-chloro-3-nitrobenzanilide.
| Side Product | Chemical Name | Molecular Weight ( g/mol ) | Typical Analytical Signature (HPLC) | Root Cause |
| SP-1 | Aniline | 93.13 | Very early eluting peak | Incomplete reaction; excess reagent |
| SP-2 | 4-Chloro-3-nitrobenzoic acid | 201.56 | Early eluting peak, more polar than product | Hydrolysis of acyl chloride starting material |
| SP-3 | N,N-bis(4-chloro-3-nitrobenzoyl)aniline | 462.15 | Late eluting peak, less polar than product | Excess acyl chloride; high temperature |
Analytical & Purification Protocols
Protocol 1: Baseline HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis of your reaction mixture and final product. Method optimization may be required based on your specific equipment.
Objective: To separate the main product from potential side products (SP-1, SP-2, SP-3) and unreacted starting materials.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 30% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of crude material in Acetonitrile or a mixture of Acetonitrile/Water.
Expected Elution Order: 4-Chloro-3-nitrobenzoic acid (most polar) -> Aniline -> 4-Chloro-3-nitrobenzanilide (Product) -> N,N-bis(4-chloro-3-nitrobenzoyl)aniline (least polar).
Protocol 2: Recrystallization for Product Purification
Recrystallization is a highly effective method for removing small amounts of the common side products, particularly the hydrolysis product and unreacted starting materials.[4]
Objective: To achieve >99% purity of 4-chloro-3-nitrobenzanilide.
Methodology:
-
Solvent Selection: Ethanol or an ethanol/water mixture is often a suitable solvent system. Isopropanol can also be effective. Perform small-scale solubility tests to find the optimal solvent. The ideal solvent should dissolve the product well when hot but poorly when cold.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper. This step is critical for removing particulate matter but must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), until a constant weight is achieved.
Validation: Re-analyze the purified product by HPLC (Protocol 1) to confirm the removal of impurities. The melting point should also be sharp and within the expected range.
Mechanistic Insights
Understanding the underlying reaction mechanisms is key to preventing side product formation.
Reaction Pathways: Desired vs. Side Reactions
The synthesis of 4-chloro-3-nitrobenzanilide is a nucleophilic acyl substitution. However, competing reactions can occur.
Caption: Main vs. competing hydrolysis reaction pathways.
The key to a successful synthesis is to ensure the rate of the main reaction (aniline attack) is significantly faster than the rate of the hydrolysis side reaction. This is achieved by using a high-purity, dry amine and anhydrous reaction conditions. The base used in the Schotten-Baumann reaction plays the crucial role of neutralizing the HCl generated, which drives the equilibrium towards the product.[2]
References
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate.[Link]
- US Patent 2511547A: Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8). Cheméo.[Link]
-
4-Chloro-3-nitrobenzanilide | C13H9ClN2O3. PubChem.[Link]
- FR2658192A1 - New process for the preparation of benzanilides.
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.[Link]
-
Schotten–Baumann reaction. Wikipedia.[Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. ResearchGate.[Link]
-
n,n'-diphenylbenzamidine. Organic Syntheses Procedure.[Link]
-
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar.[Link]
-
Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC. ResearchGate.[Link]
- US Patent 1794097A: Method of isolation and purification of benzidine and its substitution products.
-
Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.[Link]
-
Mortar-Pestle and Microwave Assisted Regioselective Nitration of Aromatic Compounds. Semantic Scholar.[Link]
-
4-Chloro-3-nitrobenzanilide, 2 g, CAS No. 41614-16-8. Carl ROTH.[Link]
-
Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. ResearchGate.[Link]
-
Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. PMC.[Link]
-
Schotten Baumann Reaction. BYJU'S.[Link]
-
Schotten-Baumann Reaction. Name-Reaction.com.[Link]
-
A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Royal Society of Chemistry.[Link]
-
Chemistry Schotten Baumann Reaction. Sathee NEET.[Link]
-
p-Nitrobenzoyl Chloride. Organic Syntheses Procedure.[Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.[Link]
Sources
Technical Support Center: Purification of 4-Chloro-3-nitrobenzanilide
Welcome to the technical support center for the synthesis and purification of 4-Chloro-3-nitrobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification strategies, ensuring the highest purity of the final product. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing practical and scientifically grounded solutions to common challenges encountered in the laboratory.
The synthesis of 4-Chloro-3-nitrobenzanilide, a key intermediate in various pharmaceutical syntheses, typically involves the acylation of 4-chloro-3-nitroaniline with benzoyl chloride. Incomplete reactions or side reactions can lead to the presence of residual starting materials and byproducts in the crude product. This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 4-Chloro-3-nitrobenzanilide sample?
The primary impurities are typically the unreacted starting materials: 4-chloro-3-nitroaniline and benzoyl chloride . Additionally, benzoyl chloride can hydrolyze to form benzoic acid , which is another common impurity.
Q2: How can I assess the purity of my 4-Chloro-3-nitrobenzanilide?
Several analytical techniques can be employed to assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for identifying and quantifying impurities. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the presence of starting materials and the formation of the product.
Q3: What is the general strategy for purifying crude 4-Chloro-3-nitrobenzanilide?
A multi-step approach is generally most effective. This involves:
-
Work-up: Quenching the reaction and performing initial extractions to remove the bulk of impurities.
-
Washing: Sequentially washing the organic layer with acidic and basic solutions to remove basic and acidic impurities, respectively.
-
Recrystallization: The final step to obtain a highly pure, crystalline product.
Troubleshooting Guides: Removing Residual Starting Materials
This section provides detailed protocols to address specific purification challenges. The choice of method depends on the nature and quantity of the impurities present.
Issue 1: Presence of Unreacted 4-chloro-3-nitroaniline
Unreacted 4-chloro-3-nitroaniline is a basic impurity and can be effectively removed by an acidic wash.
Causality of Experimental Choice:
Anilines are basic due to the lone pair of electrons on the nitrogen atom. Treatment with an acid will protonate the aniline, forming a water-soluble salt (anilinium salt). This salt will partition into the aqueous phase during a liquid-liquid extraction, while the neutral product, 4-Chloro-3-nitrobenzanilide, remains in the organic phase.[1]
Protocol 1: Acidic Wash for Removal of 4-chloro-3-nitroaniline
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The upper layer will be the organic phase (confirm with a drop of water), and the lower will be the aqueous phase containing the 4-chloro-3-nitroanilinium chloride.
-
Drain: Drain and discard the aqueous layer.
-
Repeat: Repeat the wash with 1 M HCl if significant amounts of the aniline are suspected to remain (monitor by TLC).
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any residual acid and dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Presence of Unreacted Benzoyl Chloride and Benzoic Acid
Benzoyl chloride is reactive and will hydrolyze to benzoic acid, an acidic impurity. Both can be removed by a basic wash.
Causality of Experimental Choice:
Benzoyl chloride reacts with water to form benzoic acid and hydrochloric acid.[2][3] Benzoic acid, a carboxylic acid, will be deprotonated by a weak base like sodium bicarbonate to form its water-soluble sodium salt (sodium benzoate). This salt will then be extracted into the aqueous phase.[4][5]
Protocol 2: Basic Wash for Removal of Benzoyl Chloride and Benzoic Acid
-
Dissolution: Ensure the crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Extraction: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and swirl gently at first to allow for the release of CO₂ gas that forms. Vent frequently. Once the initial effervescence subsides, shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate.
-
Drain: Drain and discard the lower aqueous layer containing sodium benzoate.
-
Repeat: Repeat the wash with saturated NaHCO₃ solution.
-
Neutral Wash: Wash the organic layer with water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Issue 3: Persistent Impurities After Washing Steps
If impurities remain after the acidic and basic washes, recrystallization is a powerful technique for final purification.
Causality of Experimental Choice:
Recrystallization separates compounds based on their differential solubility in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the desired compound sparingly at room temperature but readily at its boiling point, while impurities are either highly soluble or insoluble at all temperatures.[6]
Protocol 3: Recrystallization of 4-Chloro-3-nitrobenzanilide
-
Solvent Selection: Based on solubility data, a mixture of ethanol and water is a good starting point. 4-Chloro-3-nitrobenzanilide is expected to be soluble in hot ethanol and less soluble in water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Solubility of Key Compounds in Common Solvents
| Compound | Water | Ethanol | Acetone | Chloroform | Heptane/Hexane |
| 4-Chloro-3-nitrobenzanilide | Low | Soluble (especially when hot) | Soluble | Soluble | Low |
| 4-chloro-3-nitroaniline | Limited | Very Soluble[7] | Soluble[8] | Soluble[7] | Slightly Soluble[7] |
| Benzoic Acid | Low (increases with temp.) | High[9] | Soluble | Reasonably High[9] | Very Low[9] |
This table is a qualitative guide based on available data. Solubility can be temperature-dependent.
Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: General purification workflow for 4-Chloro-3-nitrobenzanilide.
Diagram 2: Troubleshooting Logic for Impurity Removal
Caption: Troubleshooting logic for impurity removal.
References
-
PubChem. (n.d.). 4-Chloro-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
BYJU'S. (n.d.). Structure of Benzoyl Chloride. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006, December 23). Removing excess Benzoyl Chloride. Retrieved from [Link]
-
ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]
-
ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from [Link]
-
American Chemical Society Publications. (2010, October 26). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-3-nitrobenzanilide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate characterization of compounds is paramount. 4-Chloro-3-nitrobenzanilide, a halogenated nitroaromatic compound, presents a unique analytical challenge due to its chemical properties. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
Understanding 4-Chloro-3-nitrobenzanilide: Key Physicochemical Properties
Before delving into analytical methodologies, a foundational understanding of the target analyte is crucial. 4-Chloro-3-nitrobenzanilide (C₁₃H₉ClN₂O₃) possesses a molecular weight of 276.67 g/mol .[1][2] Its structure, featuring a chlorinated and nitrated benzoyl group linked to an aniline moiety, dictates its analytical behavior. The presence of the nitro group, a strong electron-withdrawing group, and the halogen atom influences its ionization efficiency and fragmentation patterns in mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Approach for Volatile Analytes
Given its semi-volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of 4-Chloro-3-nitrobenzanilide. This is substantiated by the existence of a GC-MS record for this compound in the NIST Mass Spectrometry Data Center.[1]
The "Why" Behind the Method: Causality in Experimental Choices
GC-MS is particularly well-suited for thermally stable and volatile compounds.[3][4] The heated gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase before they are introduced into the mass spectrometer for ionization and detection. Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that are valuable for structural elucidation and library matching.[5]
Experimental Protocol: A Step-by-Step GC-MS Workflow
The following protocol is a robust starting point for the analysis of 4-Chloro-3-nitrobenzanilide, based on established methods for similar semi-volatile organic compounds.
Sample Preparation:
-
Extraction: For solid samples, a solvent extraction using a non-polar solvent like hexane or a moderately polar solvent like dichloromethane is recommended.
-
Concentration: The extract should be concentrated to a suitable volume, typically around 1 mg/mL.
-
Solvent: The final solution should be in a volatile organic solvent compatible with GC, such as dichloromethane or hexane.[6] Aqueous samples are not directly compatible with GC-MS.[6]
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or similar | Standard, reliable GC platform. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Program | Initial 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A general-purpose gradient for the elution of semi-volatile compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good chromatographic resolution. |
| MS System | Agilent 5975C or similar | A standard quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Optimal for ionization efficiency and minimizing source contamination. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission and prevents contamination. |
| Scan Range | m/z 50-400 | Covers the expected mass range of the parent ion and its fragments. |
Data Interpretation: Deciphering the Fragmentation Pattern
The NIST mass spectrum for 4-Chloro-3-nitrobenzanilide (NIST Number: 134387) shows key fragment ions at m/z 184 (top peak), 138, and 186.[1] Understanding the origin of these fragments is crucial for confident identification.
The fragmentation of benzanilides under EI is well-documented and often involves cleavage of the amide bond. For 4-Chloro-3-nitrobenzanilide, the following fragmentation pathways are proposed:
-
Formation of m/z 185/187 (and subsequent fragments): Cleavage of the C-N amide bond can lead to the formation of the 4-chloro-3-nitrobenzoyl cation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in peaks at m/z 185 and 187. The observed peak at m/z 186 could be due to a rearrangement, while the peak at m/z 184 is likely a fragment from this initial ion.
-
Formation of m/z 138: Loss of the nitro group (NO₂) from the 4-chloro-3-nitrobenzoyl cation (m/z 185) would result in a fragment at m/z 139. Subsequent loss of a hydrogen atom could lead to the observed fragment at m/z 138.
-
Proximity Effects: Studies on substituted benzanilides have shown that "proximity effects" can lead to characteristic fragmentation patterns, especially for ortho-substituted compounds.[7] While 4-Chloro-3-nitrobenzanilide is not ortho-substituted on the aniline ring, intramolecular interactions can still influence fragmentation.
Caption: Proposed GC-MS fragmentation of 4-Chloro-3-nitrobenzanilide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Choice for Enhanced Sensitivity and Specificity
For applications requiring higher sensitivity and for the analysis of complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique is particularly advantageous for compounds that are less volatile or thermally labile.[3][4]
Rationale for LC-MS/MS: Unpacking the Advantages
LC-MS/MS offers several key advantages over GC-MS for certain applications. The use of soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) typically results in less fragmentation in the source, preserving the molecular ion.[5] This is beneficial for quantitative analysis using Multiple Reaction Monitoring (MRM). Furthermore, the versatility of liquid chromatography allows for the analysis of a broader range of compounds with varying polarities.
For nitroaromatic compounds, ESI in negative ion mode is often effective, as the nitro group can readily accept a negative charge.[8][9] APCI can also be a viable alternative, particularly for less polar compounds.
Experimental Protocol: A Validated LC-MS/MS Approach
The following protocol is based on established methods for the analysis of structurally similar compounds like niclosamide and other nitroaromatics.[10][11]
Sample Preparation:
-
Protein Precipitation: For biological matrices like plasma, protein precipitation with a solvent such as acetonitrile is a common first step.[10]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For further cleanup and concentration, LLE with a suitable organic solvent or SPE using a reversed-phase cartridge can be employed.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II or similar | High-performance UHPLC system for fast and efficient separations. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to promote protonation in positive ESI. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for eluting a range of compounds. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for quantitative analysis using MRM. |
| Ionization Mode | ESI Negative | The nitro group makes the molecule amenable to negative ionization. ESI Positive may also be explored. |
| Capillary Voltage | -3500 V | Optimized for efficient ion generation. |
| Gas Temperature | 300 °C | Aids in desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Desolvation gas flow. |
| Nebulizer | 45 psi | Optimal for generating a fine spray. |
| MRM Transitions | Precursor Ion (m/z 275.0) -> Product Ions | Specific product ions need to be determined through infusion and fragmentation experiments. |
Fragmentation in LC-MS/MS: A Targeted Approach
In tandem mass spectrometry, the precursor ion (in this case, the deprotonated molecule [M-H]⁻ at m/z 275.0) is selected and fragmented in the collision cell. The resulting product ions are then monitored for quantification. The fragmentation of nitroaromatic compounds in negative ESI-MS/MS often involves the loss of the nitro group (NO₂) or other characteristic fragments.
Caption: Predicted LC-MS/MS fragmentation of 4-Chloro-3-nitrobenzanilide.
Method Comparison and Performance
The choice between GC-MS and LC-MS/MS depends on the specific analytical requirements of the study.
| Feature | GC-MS with EI | LC-MS/MS with ESI |
| Analyte Volatility | Requires volatile and thermally stable analytes. | Suitable for a wider range of polarities and thermal stabilities.[3][4] |
| Sensitivity | Generally good for many compounds. | Often provides higher sensitivity, especially for compounds that ionize well by ESI.[3] |
| Selectivity | Good, but can be limited by co-eluting matrix components. | Excellent, due to the specificity of MRM transitions. |
| Structural Information | Rich fragmentation patterns aid in structural elucidation. | Softer ionization provides molecular weight information; MS/MS provides structural details. |
| Matrix Effects | Generally less susceptible to ion suppression. | Can be prone to ion suppression or enhancement from co-eluting matrix components. |
| Sample Throughput | Can be high with modern automated systems. | Can be very high, especially with UHPLC systems. |
Quantitative Performance (Illustrative Data for Similar Compounds):
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ng/mL range | sub-ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL to pg/mL range |
| Linearity (R²) | >0.99 | >0.99 |
Note: The actual performance characteristics will depend on the specific instrument, method, and matrix.
Conclusion: A Multi-faceted Approach to Analysis
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of 4-Chloro-3-nitrobenzanilide.
-
GC-MS with Electron Ionization is a robust and reliable method, particularly for qualitative analysis and library matching, leveraging its extensive and reproducible fragmentation.
-
LC-MS/MS with Electrospray Ionization offers superior sensitivity and selectivity, making it the method of choice for trace quantitative analysis in complex matrices, a common requirement in pharmaceutical and environmental studies.
The selection of the optimal technique should be guided by the specific goals of the analysis, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation versus quantitative precision. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and develop robust and reliable analytical methods for 4-Chloro-3-nitrobenzanilide and other challenging halogenated nitroaromatic compounds.
References
- ResolveMass Laboratories Inc. (2024). GC-MS vs.
- Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems.
- Kim, J., et al. (2021).
- BenchChem. (2025). A Comparative Guide to Ionization Techniques for the Mass Spectrometric Analysis of 3,4-Dinitrotoluene.
- University of California, Davis.
- PubChem. 4-Chloro-3-nitrobenzanilide.
- Cheméo. Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8).
- LGC Group. (n.d.).
- ChemicalBook. 4-CHLORO-3-NITROBENZANILIDE | 41614-16-8.
- Bowen, R. D., & Williams, D. H. (2021). Proximity Effects in Mass Spectra of Benzanilides. PubMed Central.
- Schmidt, A., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
- Doran, G., & Stevens, M. M. (n.d.).
- ACS Publications. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives.
- Bowen, R. D., & Williams, D. H. (2021). Proximity Effects in Mass Spectra of Benzanilides.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- MDPI. (2024).
- bioRxiv. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity.
- NIST. 4-Chloro-3-nitrobenzaldehyde - NIST WebBook.
- PubMed. (2006).
- ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites.
Sources
- 1. 4-Chloro-3-nitrobenzanilide | C13H9ClN2O3 | CID 96073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: The Significance of 4-Chloro-3-nitrobenzanilide
An In-Depth Guide to the Synthesis of 4-Chloro-3-nitrobenzanilide: A Comparative Analysis of Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
4-Chloro-3-nitrobenzanilide is a key building block in organic synthesis, particularly valued in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a reactive benzanilide core with strategically placed chloro and nitro groups, allows for diverse downstream functionalization. The efficient and reliable synthesis of this compound is therefore a critical first step in many multi-step synthetic campaigns.
This guide will compare the two primary strategies for constructing the central amide bond of 4-Chloro-3-nitrobenzanilide:
-
Route A: Direct Amidation of 4-Chloro-3-nitrobenzoic acid with aniline.
-
Route B: Acyl Chloride-Mediated Synthesis , involving the activation of 4-Chloro-3-nitrobenzoic acid before reaction with aniline.
We will analyze the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and established protocols.
Strategic Overview: Navigating Amide Bond Formation
The synthesis of an amide from a carboxylic acid and an amine is a cornerstone of organic chemistry. However, the direct reaction is often challenging. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a stable ammonium carboxylate salt. Overcoming the high activation energy to dehydrate this salt and form the amide bond typically requires forcing conditions, such as high temperatures, which can be detrimental to sensitive functional groups.[1]
This fundamental challenge has led to the development of two distinct synthetic philosophies, which we will evaluate for the preparation of 4-Chloro-3-nitrobenzanilide.
Caption: Workflow for the one-pot acyl chloride-mediated synthesis.
Comparative Data Summary
The following table summarizes the key performance indicators for the synthesis routes discussed. The data for the Acyl Chloride method is based on an established industrial protocol. [2]
| Parameter | Method A: Direct Amidation | Method B: One-Pot Acyl Chloride Synthesis |
|---|---|---|
| Number of Steps | 1 (in principle) | 1 (one-pot procedure) |
| Typical Yield | Variable, often moderate to low | Excellent (>95%) [2] |
| Purity | Can be low without optimization | High (e.g., 98.5%) [2] |
| Reagents | Acid, Amine, Catalyst | Acid, Amine, Thionyl Chloride, Solvent |
| Reaction Conditions | High Temp / Specialized Catalyst | Moderate Temp (70-100°C) [2] |
| Scalability | Challenging | Proven for large scale [2] |
| Safety Concerns | High temperatures | Use of corrosive SOCl₂, evolution of HCl and SO₂ gas |
| Key Advantage | Atom Economy | High Yield & Reliability |
| Key Disadvantage | Low & Inconsistent Yields | Use of hazardous reagents |
Detailed Experimental Protocols
The following protocol for the one-pot acyl chloride-mediated synthesis is adapted from a verified industrial process and represents the most efficient and reliable method. [2]
Protocol: One-Pot Synthesis of 4-Chloro-3-nitrobenzanilide
Materials:
-
4-Chloro-3-nitrobenzoic acid (50 kg, 1.0 equiv)
-
Aniline (27 kg, 1.2 equiv)
-
Thionyl chloride (40 kg, 1.4 equiv)
-
Chlorobenzene (200 kg)
-
Water (400 kg)
Procedure:
-
Vessel Charging: In a 1000L reaction vessel equipped with a stirrer, heating/cooling system, and a gas scrubber, charge chlorobenzene (200 kg), aniline (27 kg), and 4-chloro-3-nitrobenzoic acid (50 kg).
-
Initial Heating: Begin stirring the mixture and heat the contents to 70-80°C.
-
Acyl Chloride Formation: Add thionyl chloride (40 kg) dropwise to the reaction mixture. Control the addition rate to manage the evolution of HCl and SO₂ gas, ensuring it is directed to a neutralization scrubber.
-
Reaction Completion: After the addition is complete, increase the temperature to 100°C and maintain it for 2 hours to ensure the reaction goes to completion.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully add water (400 kg) to quench any unreacted thionyl chloride and to begin the precipitation of the product.
-
Solvent Removal & Isolation: Heat the mixture to reflux and distill off the chlorobenzene solvent.
-
Filtration and Drying: After solvent removal, cool the remaining aqueous slurry. Filter the solid product. Wash the filter cake with water and dry the product under vacuum.
-
Result: This procedure yields approximately 66.5 kg of 4-Chloro-3-nitrobenzanilide as a cinnamon-colored solid with a purity of ~98.5%, corresponding to a 97% yield. [2] Trustworthiness Note: This protocol is self-validating. The use of excess aniline and thionyl chloride ensures the complete consumption of the limiting reagent, 4-chloro-3-nitrobenzoic acid. The evolution of gaseous byproducts drives the reaction forward, and the final product's low solubility in water allows for a straightforward and efficient isolation process.
Conclusion and Recommendations
While direct amidation represents a "greener" and more atom-economical synthetic design, its practical application for producing 4-Chloro-3-nitrobenzanilide is hampered by the need for specialized catalysts and the potential for low yields.
For researchers, scientists, and drug development professionals requiring a reliable, high-yield, and scalable synthesis, the one-pot acyl chloride-mediated method is unequivocally the superior choice . Its proven efficiency, straightforward execution, and high purity output make it the gold standard for both laboratory and industrial production. The primary consideration for this method is the safe handling of thionyl chloride and the effective scrubbing of gaseous byproducts, which are standard procedures in a well-equipped chemical laboratory or production facility.
References
- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- How to Synthesize 4-Chloro-3-nitrobenzoic Acid? Guidechem.
- Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Royal Society of Chemistry.
- A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com.
- 4-Chloro-3-nitrobenzanilide.
- 4-Chloro-3-nitrobenzoic acid. Benchchem.
- Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
- Chemical Properties of 4-Chloro-3-nitrobenzanilide. Cheméo.
- 4-Chloro-3-nitrobenzoic acid.
- 4-CHLORO-3-NITROBENZANILIDE synthesis. ChemicalBook.
- TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
- Synthesis of 4-chloro-3-nitrobenzoyl chloride. PrepChem.com.
- Benzanilide : Schotten Baumann Benzoyl
- Amide synthesis by acyl
- SYNTHESIS Benzanilide BY BENZOL
- Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange.
- 4-Chloro-3-nitrobenzoyl chloride synthesis. ChemicalBook.
- SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH. WJPMR.
- Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
- n,n'-diphenylbenzamidine. Organic Syntheses Procedure.
Sources
A Comparative Analysis of the Biological Activity of Benzanilides: A Focus on 4-Chloro-3-nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzanilide scaffold represents a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. These activities span from antimicrobial to anticancer and anthelmintic effects.[1] This guide provides a comparative analysis of the biological activity of 4-Chloro-3-nitrobenzanilide and other notable benzanilides, offering insights into their potential therapeutic applications and the experimental methodologies used for their evaluation.
The Benzanilide Scaffold: A Versatile Pharmacophore
Benzanilides are derivatives of benzoic acid and aniline, characterized by a central amide linkage. The versatility of this scaffold lies in the ability to modify the two aromatic rings with various substituents, leading to a diverse range of pharmacological properties. Halogenation and the introduction of nitro groups are common strategies to modulate the biological activity of benzanilides, influencing their lipophilicity, electronic properties, and binding interactions with biological targets.[2]
Profile of 4-Chloro-3-nitrobenzanilide
A structurally related compound, 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, has demonstrated potent antifungal activity against Candida albicans, with a minimal fungicidal concentration (MFC) of 0.25 μg/mL.[4] This suggests that the 4-chloro-3-nitro substitution pattern may be a key contributor to antimicrobial efficacy.
Comparative Analysis with Other Benzanilides
To understand the potential of 4-Chloro-3-nitrobenzanilide, it is crucial to compare it with other well-characterized benzanilides.
Salicylanilides: A Prominent Subclass
Salicylanilides, which are benzanilides with a hydroxyl group at the 2-position of the benzoic acid ring, are a well-studied class with significant biological activities.
-
Niclosamide: An FDA-approved anthelmintic drug, niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is a halogenated salicylanilide.[5] Beyond its use against tapeworm infections, it has shown broad-spectrum antiviral, antibacterial, and anticancer activities.[6][7] Its mechanism of action is multifaceted, including the uncoupling of oxidative phosphorylation in mitochondria.[7]
-
Other Halogenated Salicylanilides: A number of other halogenated salicylanilides have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have shown bactericidal effects with low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.[1]
Other Substituted Benzanilides
Various other substitutions on the benzanilide scaffold have yielded compounds with interesting biological profiles. For example, some N-(2-dialkylaminoethyl)benzanilides have been shown to possess both antibacterial and antifungal activities, with the nature and position of substituents on the benzene rings influencing their efficacy.[1] In some studies, certain benzanilide derivatives have exhibited cytotoxic effects against cancer cell lines like MCF-7, with IC50 values in the micromolar range.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzanilides is intricately linked to their chemical structure. Key SAR observations include:
-
Halogenation: The presence, number, and position of halogen atoms significantly impact activity. Halogenation can increase lipophilicity, enhancing membrane permeability, and can also influence binding to target proteins.[2]
-
Nitro Group: The nitro group is a strong electron-withdrawing group that can participate in various biological interactions. In some cases, it can be a crucial pharmacophore for activity.
-
Hydroxyl Group: The hydroxyl group in salicylanilides is often critical for their activity, potentially through chelation of metal ions or formation of hydrogen bonds with target enzymes.
Experimental Evaluation of Biological Activity
To ascertain and compare the biological activities of benzanilides like 4-Chloro-3-nitrobenzanilide, standardized in vitro assays are employed.
Antimicrobial Susceptibility Testing
The antimicrobial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Method for MIC
-
Preparation of Compound Stock Solution: Dissolve 4-Chloro-3-nitrobenzanilide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in broth without compound) and negative (broth only) controls. Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance using a microplate reader.
Cytotoxicity Testing
The cytotoxic (anti-cancer) potential of a compound is assessed by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining the IC50 value using the MTT assay.
Detailed Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-Chloro-3-nitrobenzanilide in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Data Summary and Comparative Tables
The following tables summarize the biological activities of selected benzanilides for comparative purposes. The data for 4-Chloro-3-nitrobenzanilide is currently unavailable and awaits experimental determination.
Table 1: Comparative Antimicrobial Activity of Selected Benzanilides
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Chloro-3-nitrobenzanilide | Data not available | - | - |
| Niclosamide | Staphylococcus aureus | 0.1 - 1.6 | [5] |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-2-hydroxybenzamide | MRSA | 1 - 16 | [1] |
| 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone | Candida albicans | 0.25 (MFC) | [4] |
Table 2: Comparative Cytotoxic Activity of Selected Benzanilides
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Chloro-3-nitrobenzanilide | Data not available | - | - |
| Niclosamide | Various cancer cell lines | 0.2 - 5 | [7] |
| Benzanilide Derivative A | MCF-7 | 122.3 | [4] |
| Benzanilide Derivative B | MCF-7 | 101.9 | [4] |
Conclusion and Future Directions
The benzanilide scaffold is a fertile ground for the discovery of new therapeutic agents. While 4-Chloro-3-nitrobenzanilide remains an understudied compound, its structural features, particularly the presence of chloro and nitro substituents, suggest a promising avenue for future research into its antimicrobial and cytotoxic properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its biological activity. Comparative analysis with well-characterized benzanilides like niclosamide will be instrumental in elucidating its potential and guiding the design of novel, more potent derivatives. Further in-depth studies are warranted to fully characterize the biological profile of 4-Chloro-3-nitrobenzanilide and to explore its therapeutic potential.
References
- Nuta, D. C., Chiriță, I. C., & Bădiceanu, C. D. (2010). In vitro evaluation of the antibacterial and antifungal activity of some new N-(2-dialkylaminoethyl)benzanilides. Farmacia, 58(1), 38-47.
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzanilide. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Chloro-3-nitrobenzanilide. Retrieved from [Link]
- Gupta, P. P., et al. (2020). In-Silico and In-Vitro Study of Benzanilide Derivatives as a Potent Anti-Cancer Agent.
- Kwiecień, H., et al. (2019). New antifungal 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone reduces the Candida albicans pathogenicity in the Galleria mellonella model organism. PloS one, 14(9), e0221879.
- Kadri, H., et al. (2018). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Dove Medical Press.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Kos J, et al. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Scientifica (Cairo). 2015;2015:850295.
- Jurasek, M., et al. (2023). Salicylanilides and Their Anticancer Properties. International journal of molecular sciences, 24(3), 2095.
- Pan, J. X., et al. (2020). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Drug design, development and therapy, 14, 4647–4660.
- Xu, J., et al. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS infectious diseases, 6(9), 2297–2307.
- Gaskin, D. J., & Taylor, R. J. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine drugs, 13(7), 4308–4344.
Sources
A Comparative Guide for Researchers: 4-Chloro-3-nitrobenzanilide vs. 4-Chloro-3-nitrobenzoic acid
As a Senior Application Scientist, my experience in synthetic chemistry has repeatedly demonstrated that the choice of a starting material or intermediate is a critical decision point that dictates the trajectory of a research project. Two such molecules that often appear in synthetic pathways for pharmaceuticals, agrochemicals, and dyes are 4-Chloro-3-nitrobenzoic acid and its derivative, 4-Chloro-3-nitrobenzanilide. While structurally similar, the functional distinction between a carboxylic acid and an amide group imparts vastly different chemical personalities and dictates their respective applications.
This guide provides an in-depth, objective comparison of these two compounds, grounded in experimental data and established chemical principles. We will explore their properties, reactivity, and synthesis, offering practical insights to help you select the optimal molecule for your specific research and development needs.
Molecular Structure and Physicochemical Properties: A Tale of Two Functional Groups
At their core, both molecules share the same substituted aromatic scaffold: a benzene ring functionalized with a chlorine atom and a nitro group. The key divergence lies in the functional group at position 1—a carboxylic acid (-COOH) for the former and an anilide (a type of amide, -CONH-C₆H₅) for the latter. This single difference has profound implications for their physical and chemical properties.
| Property | 4-Chloro-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzanilide | Rationale for Differences |
| CAS Number | 96-99-1[1][2][3][4] | 41614-16-8[5] | Unique identifiers for distinct chemical substances. |
| Molecular Formula | C₇H₄ClNO₄[1][2][6] | C₁₃H₉ClN₂O₃[5][7] | The anilide adds a C₆H₅N component. |
| Molecular Weight | 201.56 g/mol [1][3][8] | 276.68 g/mol [5] | The addition of the aniline group significantly increases the mass. |
| Appearance | Light yellow or needle-like crystals.[2][9] | Solid (specific color not detailed in sources). | Crystalline solids, typical for substituted aromatic compounds. |
| Melting Point | 180-185 °C[1][2][6][8] | No experimental data found in sources. | The larger, more complex anilide may have a different crystal packing and intermolecular forces, affecting the melting point. |
| Water Solubility | Insoluble or very slightly soluble.[2][9][10] | No data available, but expected to be very low. | The carboxylic acid has some potential for hydrogen bonding with water, but the overall molecule is nonpolar. The larger anilide is even more hydrophobic. |
| Organic Solvent Solubility | Soluble in methanol, ethanol, and ether.[10] | No specific data, but expected to be soluble in polar organic solvents. | "Like dissolves like"; the polar nitro and carbonyl groups facilitate dissolution in polar organic solvents. |
| Acidity (pKa) | Acidic due to the carboxylic acid proton. | Neutral. The amide proton is generally not acidic under normal conditions. | The carboxylic acid group is designed to donate a proton, whereas the amide group is a stable, neutral functionality. |
Synthesis and Chemical Reactivity: From Precursor to Product
The chemical relationship between these two compounds is typically that of a precursor and a product. The carboxylic acid is a versatile starting point for creating the more complex anilide.
4-Chloro-3-nitrobenzoic acid: The Versatile Precursor
Synthesis: This compound is commonly synthesized via the electrophilic nitration of p-chlorobenzoic acid.[11] The choice of reagents—a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)—is a cornerstone of aromatic chemistry.
-
Causality: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to attack the electron-deactivated chlorobenzene ring. Temperature control (e.g., 10-25°C) is crucial to prevent unwanted side reactions and ensure selective mono-nitration.[11]
Reactivity: The reactivity of 4-chloro-3-nitrobenzoic acid is dominated by the carboxylic acid group. It readily undergoes reactions typical of this functionality:
-
Acid-Base Chemistry: It reacts with bases to form carboxylate salts.
-
Conversion to Acid Chloride: This is the most critical reaction for synthesizing derivatives like the anilide. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride replace the -OH group with a -Cl, creating a highly reactive acyl chloride.
-
Esterification: It can be converted to esters by reacting with an alcohol under acidic conditions (Fischer esterification).
4-Chloro-3-nitrobenzanilide: The Stable Derivative
Synthesis: The most direct and efficient synthesis of 4-chloro-3-nitrobenzanilide involves a two-step process starting from the corresponding benzoic acid.
-
Formation of the Acyl Chloride: 4-chloro-3-nitrobenzoic acid is first converted to 4-chloro-3-nitrobenzoyl chloride.
-
Amide Formation: The highly reactive acyl chloride is then reacted with aniline. This is a nucleophilic acyl substitution where the nitrogen of aniline attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion. This reaction is often performed in the presence of a mild base (like pyridine or triethylamine) to neutralize the HCl byproduct.
Reactivity: The amide bond in the anilide is significantly more stable and less reactive than the carboxylic acid or its acyl chloride precursor. It is generally resistant to hydrolysis except under harsh acidic or basic conditions. The primary sites for further reaction are the aromatic rings, which can undergo further substitution, or the nitro group, which can be reduced to an amine—a common strategy in the synthesis of dyes and pharmaceuticals.
Experimental Protocols: A Self-Validating Workflow
The following protocols provide step-by-step methodologies for the synthesis of both compounds, illustrating their direct synthetic relationship.
Protocol 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid via Nitration
This protocol is based on the nitration of p-chlorobenzoic acid.[11]
Objective: To introduce a nitro group onto the p-chlorobenzoic acid ring.
Methodology:
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a stirrer and a dropping funnel, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid. Cool the mixture to 0°C using an ice bath.[11]
-
Scientist's Insight: Using sulfuric acid as the solvent ensures a homogenous reaction medium and provides the catalytic species needed to generate the nitronium ion. Cooling is critical to control the exothermic reaction.
-
-
Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by carefully adding 216 ml of concentrated HNO₃ to 216 ml of concentrated H₂SO₄.
-
Scientist's Insight: This pre-mixing ensures the formation of the nitronium ion (NO₂⁺) before its addition to the main reaction.
-
-
Addition: Add the nitrating mixture dropwise to the flask, maintaining the internal temperature between 10°C and 25°C.[11]
-
Scientist's Insight: Slow, controlled addition is paramount. A rapid increase in temperature can lead to dangerous exotherms and the formation of dinitrated byproducts.
-
-
Reaction: After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours.[11]
-
Scientist's Insight: A slightly elevated temperature and extended reaction time ensure the reaction goes to completion.
-
-
Workup and Isolation: Pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.[11]
-
Scientist's Insight: This step, known as "quenching," stops the reaction and precipitates the nonpolar organic product from the highly polar acidic aqueous mixture.
-
-
Purification: Filter the solid product, wash with cold water, and dry. The resulting 4-chloro-3-nitrobenzoic acid is often of sufficient purity (m.p. 178-180°C) for subsequent steps.[11]
Protocol 2: Two-Step Synthesis of 4-Chloro-3-nitrobenzanilide
Objective: To convert the carboxylic acid into an anilide via an acyl chloride intermediate.
Step A: Formation of 4-Chloro-3-nitrobenzoyl Chloride
-
Reaction Setup: In a fume hood, combine 4-chloro-3-nitrobenzoic acid with an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added.
-
Reaction: Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.
-
Scientist's Insight: The gaseous byproducts drive the reaction to completion. A reflux condenser is essential to prevent the loss of SOCl₂.
-
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride. This product is highly reactive and moisture-sensitive and is typically used immediately in the next step.
Step B: Amide Formation with Aniline
-
Reaction Setup: Dissolve the crude 4-chloro-3-nitrobenzoyl chloride from Step A in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.
-
Addition: In a separate flask, dissolve aniline and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent. Add this solution dropwise to the acyl chloride solution.
-
Scientist's Insight: The base is crucial for scavenging the HCl produced during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.
-
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup and Isolation: Wash the reaction mixture with dilute acid (to remove excess base and aniline), then with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude 4-chloro-3-nitrobenzanilide.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure anilide.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the synthesis of 4-Chloro-3-nitrobenzoic acid.
Caption: Workflow for the synthesis of 4-Chloro-3-nitrobenzanilide.
Applications and Safety Considerations
Applications
-
4-Chloro-3-nitrobenzoic acid: Its primary value lies in its role as a versatile chemical intermediate. The presence of the carboxylic acid, nitro group, and chlorine atom provides multiple handles for further chemical modification. It is a key building block in the manufacturing of dyes, fungicides, and Active Pharmaceutical Ingredients (APIs).[10][12]
-
4-Chloro-3-nitrobenzanilide: As a more advanced intermediate, compounds with the benzanilide scaffold are prevalent in medicinal chemistry and materials science. While specific applications for this exact molecule are less documented, the benzanilide motif is a known pharmacophore in various drug candidates and the nitro group can be readily converted to an amine for further derivatization.
Safety and Handling
A commitment to safety is the foundation of trustworthy science. Both compounds must be handled with appropriate care.
-
4-Chloro-3-nitrobenzoic acid:
-
4-Chloro-3-nitrobenzanilide:
Conclusion
The choice between 4-Chloro-3-nitrobenzoic acid and 4-Chloro-3-nitrobenzanilide is fundamentally a choice of reactivity and synthetic stage.
-
Choose 4-Chloro-3-nitrobenzoic acid when:
-
You require a versatile starting material with an acidic functional group.
-
Your synthetic plan involves creating esters, acyl chlorides, or other carboxylic acid derivatives.
-
It is the commercially available precursor for a more complex target molecule.
-
-
Choose 4-Chloro-3-nitrobenzanilide when:
-
Your target molecule specifically requires the stable benzanilide core.
-
You need to perform subsequent reactions on the aromatic rings or the nitro group without affecting a more stable amide linkage.
-
It serves as a specific, advanced intermediate in a multi-step synthesis.
-
By understanding the distinct properties and reactivity profiles of these two compounds, researchers can make informed decisions, optimizing their synthetic strategies and advancing their projects with greater efficiency and precision.
References
- MedChemExpress. (2025). 4-Chloro-3-nitrobenzoic acid-SDS.
- Thermo Fisher Scientific. (2025). 4-Chloro-3-nitrobenzoic acid Safety Data Sheet.
- PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information.
- SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid.
- Fisher Scientific. (2025). 4-Chloro-3-nitrobenzoic acid Safety Data Sheet.
- Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8).
- PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrobenzoic acid 98%.
- PubChem. (n.d.). 4-Chloro-3-nitrobenzanilide. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzoic acid(96-99-1).
- Chemister.ru. (n.d.). 4-chloro-3-nitrobenzoic acid.
- Chem-Impex. (n.d.). 3-Chloro-4-nitrobenzoic acid.
- Stenutz. (n.d.). 4-chloro-3-nitrobenzoic acid.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-chloro-3-nitrobenzoic acid [stenutz.eu]
- 5. 4-Chloro-3-nitrobenzanilide (CAS 41614-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Chloro-3-nitrobenzanilide | C13H9ClN2O3 | CID 96073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-chloro-3-nitrobenzoic acid [chemister.ru]
- 10. sdichem.com [sdichem.com]
- 11. prepchem.com [prepchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 4-Chloro-3-nitrobenzoic acid(96-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Chloro-3-nitrobenzanilide Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of potential analytical methods for the quantification of 4-Chloro-3-nitrobenzanilide, a key intermediate in various synthetic pathways. In the absence of a standardized pharmacopoeial method, this document offers a scientifically-grounded approach to method selection and validation, drawing parallels from structurally similar compounds, particularly niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), and adhering to the stringent standards of the International Council for Harmonisation (ICH).
Introduction to 4-Chloro-3-nitrobenzanilide and the Imperative for a Validated Assay
4-Chloro-3-nitrobenzanilide is a substituted benzanilide derivative. Its chemical structure, featuring a chlorinated phenyl ring linked via an amide bond to a nitrophenyl group, presents distinct analytical characteristics. The accurate determination of its purity and concentration in bulk drug substances or as an impurity is critical for ensuring the quality, safety, and efficacy of downstream products. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable aspect of regulatory compliance and robust scientific research.
This guide will explore the suitability of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will culminate in a detailed, proposed HPLC method and a comprehensive validation protocol, empowering you to establish a reliable quantitative assay.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Precision
Given its aromatic nature and molecular weight, Reversed-Phase HPLC (RP-HPLC) stands out as the most promising technique for the quantification of 4-Chloro-3-nitrobenzanilide. The presence of chromophores (nitro and phenyl groups) makes it amenable to UV detection, offering a blend of sensitivity and specificity.
Causality Behind Experimental Choices for a Proposed HPLC Method
Our proposed method is logically derived from established protocols for the structurally related compound, niclosamide.[1]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is the logical starting point. Its nonpolar nature will interact with the hydrophobic phenyl rings of the analyte, providing good retention. A 250 mm x 4.6 mm column with 5 µm particles offers a good balance of efficiency and backpressure.[1]
-
Mobile Phase: A mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer is standard for RP-HPLC. Methanol is a suitable choice.[1] An acidic pH, achieved with ortho-phosphoric acid (OPA) adjusted with triethylamine (TEA), can sharpen peaks by suppressing the ionization of any residual silanols on the column. A starting composition of Methanol:Water (e.g., 70:30 v/v) is a reasonable starting point for method development.
-
Detection: The conjugated aromatic system in 4-Chloro-3-nitrobenzanilide is expected to have a strong UV absorbance. A preliminary scan of the compound in the mobile phase would determine the optimal wavelength (λmax) for maximum sensitivity. For the related compound niclosamide, detection wavelengths around 254 nm and 332-351 nm have been successfully used.[1][2] A photodiode array (PDA) detector is invaluable during method development to assess peak purity and select the optimal wavelength.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and chromatographic efficiency.[1]
Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water (70:30 v/v) with 0.05% TEA, pH adjusted to 3.0 with OPA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Detection | UV at an appropriate λmax (e.g., 254 nm, to be determined experimentally) |
Validation of the Proposed HPLC Method: A Self-Validating System
Method validation is the cornerstone of a trustworthy analytical procedure. The following is a comprehensive protocol based on the ICH Q2(R2) guideline.[3]
dot digraph "HPLC_Validation_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label = "Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; "Method_Development" [label="Propose HPLC Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protocol" [label="Define Validation Protocol\n(ICH Q2(R2))"]; "Reagents" [label="Prepare Standards\n& Reagents"]; "Method_Development" -> "Protocol" -> "Reagents"; }
subgraph "cluster_Execution" { label = "Experimental Execution"; style = "rounded"; bgcolor = "#E6F4EA"; "Specificity" [label="Specificity & Forced Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Linearity" [label="Linearity & Range"]; "Accuracy" [label="Accuracy (Recovery)"]; "Precision" [label="Precision (Repeatability &\nIntermediate Precision)"]; "LOD_LOQ" [label="LOD & LOQ"]; "Robustness" [label="Robustness"]; "Specificity" -> "Linearity" -> "Accuracy" -> "Precision" -> "LOD_LOQ" -> "Robustness"; }
subgraph "cluster_Evaluation" { label = "Data Evaluation & Reporting"; style = "rounded"; bgcolor = "#FEF7E0"; "Data_Analysis" [label="Analyze Data vs.\nAcceptance Criteria"]; "Validation_Report" [label="Compile Validation Report", fillcolor="#FBBC05", fontcolor="#202124"]; "Method_Implementation" [label="Implement for Routine Use", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Analysis" -> "Validation_Report" -> "Method_Implementation"; }
"Reagents" -> "Specificity" [lhead="cluster_Execution"]; "Robustness" -> "Data_Analysis" [lhead="cluster_Evaluation"]; } Caption: Workflow for the validation of the proposed HPLC method.
Step-by-Step Validation Protocols
1. Specificity (and Stability-Indicating Nature)
-
Objective: To demonstrate that the signal measured is unequivocally from 4-Chloro-3-nitrobenzanilide without interference from excipients, impurities, or degradation products.
-
Protocol:
-
Analyze a blank (mobile phase) and a placebo (matrix without the analyte). No significant peaks should be observed at the retention time of the analyte.
-
Perform forced degradation studies. Subject the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (e.g., 80°C), and photolytic (UV light) stress for a defined period.
-
Analyze the stressed samples. The method is deemed "stability-indicating" if the degradation product peaks are well-resolved from the main analyte peak.[2] Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in the presence of its degradants.
-
2. Linearity and Range
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.
-
Protocol:
-
Prepare a stock solution of 4-Chloro-3-nitrobenzanilide of known concentration.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the expected sample concentration. For related compounds like niclosamide, linearity has been established in ranges such as 5-25 µg/mL.[1]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
The mean recovery should be within 98.0% to 102.0% with a low relative standard deviation (RSD). For a similar compound, niclosamide, recoveries were reported to be around 100.80 ± 0.59%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
The RSD for the results should be ≤ 2%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and establishing the minimum concentration at which the analyte can be reliably detected (signal-to-noise ratio of ~3:1 for LOD) and quantified with acceptable accuracy and precision (signal-to-noise ratio of ~10:1 for LOQ). For niclosamide, reported LOD and LOQ values by HPLC were 0.416 µg/ml and 1.261 µg/ml, respectively.[1]
-
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to the method parameters, one at a time. Examples include:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Mobile phase pH (e.g., ±0.2 units).
-
Flow rate (e.g., ±0.1 mL/min).
-
Column temperature (e.g., ±5°C).
-
-
Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, and theoretical plates). The results should remain within acceptable limits.
-
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the recommended primary method, it is instructive to compare it with other potential techniques.
dot digraph "Method_Comparison" { graph [fontname="Arial", fontsize=10, ranksep=1.0, nodesep=0.6]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", dir=both, arrowtail=odot, arrowhead=normal];
"HPLC" [label="{HPLC|High Specificity (Stability-Indicating)\lHigh Precision & Accuracy\lGood Sensitivity (µg/mL)\lModerate Throughput\lHigher Cost & Complexity\l}", fillcolor="#E8F0FE"]; "GC" [label="{Gas Chromatography|High Efficiency & Sensitivity\lRequires Volatility & Thermal Stability\lPotential for Thermal Degradation\lLower Solvent Consumption\l}", fillcolor="#E6F4EA"]; "UV_Vis" [label="{UV-Vis Spectrophotometry|High Throughput & Simplicity\lLow Cost\lPoor Specificity (Interference Prone)\lLower Sensitivity (mg/mL)\lNot Stability-Indicating\l}", fillcolor="#FEF7E0"];
"HPLC" -- "GC" [label="Separation-based"]; "HPLC" -- "UV_Vis" [label="Specificity Trade-off"]; "GC" -- "UV_Vis" [label="Simplicity vs. Power"]; } Caption: Comparison of HPLC, GC, and UV-Vis Spectrophotometry.
Gas Chromatography (GC)
GC is a powerful separation technique, particularly for volatile and thermally stable compounds.
-
Applicability: The suitability of GC for 4-Chloro-3-nitrobenzanilide is contingent on its thermal stability. Nitroaromatic compounds can be prone to thermal degradation in the high temperatures of the GC inlet and column.[4] A careful evaluation of the analyte's stability would be the first critical step.
-
Methodology: If stable, a method would likely involve a capillary column (e.g., a mid-polarity phase like a 5% phenyl-polysiloxane) and a sensitive detector. An Electron Capture Detector (ECD) would be highly sensitive to the electronegative chloro and nitro groups, while a Nitrogen-Phosphorus Detector (NPD) would offer excellent selectivity for the nitrogen-containing analyte.[5]
-
Trustworthiness: Validation would follow similar principles to HPLC. However, the key challenge is ensuring that the analyte is quantified without on-column degradation, which would compromise accuracy.
UV-Vis Spectrophotometry
This technique is based on the absorption of light by the analyte in a solution.
-
Applicability: Given its chromophoric structure, a simple and rapid spectrophotometric method could be developed.[6] This would involve dissolving the analyte in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at the λmax.[7]
-
Methodology: The method would require the generation of a standard curve by measuring the absorbance of several solutions of known concentration, following Beer's Law.[8]
-
Trustworthiness: The primary limitation of spectrophotometry is its lack of specificity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[6] Therefore, this method is generally not considered stability-indicating and is best suited for the analysis of the pure bulk substance where interfering species are known to be absent.
Quantitative Data Summary and Comparison
The following table summarizes the expected performance of the discussed analytical methods for 4-Chloro-3-nitrobenzanilide, based on data from structurally similar compounds and general analytical principles.
| Performance Parameter | RP-HPLC (Proposed) | Gas Chromatography (Potential) | UV-Vis Spectrophotometry (Potential) |
| Specificity | Excellent (Can be stability-indicating) | Good to Excellent (Dependent on column selectivity) | Poor (Prone to spectral interference) |
| Linearity Range (Typical) | 5 - 25 µg/mL[1] | ng/mL to low µg/mL range | 4 - 20 µg/mL[6] |
| LOD (Typical) | ~0.4 µg/mL[1] | Low ng/mL (with ECD/NPD)[5] | ~1 µg/mL |
| LOQ (Typical) | ~1.2 µg/mL[1] | Mid-to-high ng/mL (with ECD/NPD)[5] | ~3-4 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% (if no degradation) | 98 - 102% (in pure substance) |
| Precision (%RSD) | < 2% | < 5% | < 2% |
| Throughput | Moderate | Moderate | High |
| Key Advantage | Specificity and reliability | High sensitivity for volatile compounds | Simplicity and speed |
| Key Disadvantage | Higher cost and complexity | Potential for thermal degradation [4] | Lack of specificity [6] |
Conclusion and Recommendation
For the robust and reliable quantification of 4-Chloro-3-nitrobenzanilide, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is unequivocally the most authoritative and trustworthy choice. Its high specificity ensures that the analyte is accurately quantified even in the presence of impurities and degradation products. While GC could offer high sensitivity, the risk of thermal degradation presents a significant challenge. UV-Vis spectrophotometry, though simple and rapid, lacks the necessary specificity for reliable quality control in most pharmaceutical applications.
The detailed HPLC method and comprehensive validation protocol provided in this guide offer a clear and scientifically sound pathway for establishing a method that is fit for purpose, meets rigorous regulatory expectations, and provides data in which researchers and drug development professionals can have the utmost confidence.
References
-
Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF NICLOSAMID IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. (2022). IJCRT.org. Retrieved January 26, 2026, from [Link]
-
DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE. (2015). johronline. Retrieved January 26, 2026, from [Link]
-
Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. (2019). Bentham Science Publishers. Retrieved January 26, 2026, from [Link]
-
Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). (2024). Journal of Drug Delivery and Therapeutics. Retrieved January 26, 2026, from [Link]
-
Independent Laboratory Validation for Niclosamide in Water/Sediment MRID 49808202. (n.d.). EPA. Retrieved January 26, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 26, 2026, from [Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). EPA. Retrieved January 26, 2026, from [Link]
-
(PDF) Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. (2015). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Stability-indicating Colorimetric method for the analysis of Niclosamide. (n.d.). Merit Research Journals. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS AND CHIRAL HPLC STUDIES OF VARIOUS SUBSTITUTED PHTHALIDES. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 26, 2026, from [Link]
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]
-
Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review. (1995). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Method Development 101: From Beginner to Expert Part 1. (2024). Agilent. Retrieved January 26, 2026, from [Link]
-
UV Spectrophotometric method for quantitative determination of Agomelatine in coated tablets. (n.d.). Drug Analytical Research. Retrieved January 26, 2026, from [Link]
-
Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
How-to Perform Quantification with UV/VIS Excellence Spectrophotometers. (2023). YouTube. Retrieved January 26, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. (n.d.). JOURNAL OF PHARMACEUTICAL ANALYSIS. Retrieved January 26, 2026, from [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). EPA. Retrieved January 26, 2026, from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved January 26, 2026, from [Link]
-
RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
-
Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
